Technical Documentation Center

decahydro-1H-1-benzazepine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: decahydro-1H-1-benzazepine hydrochloride
  • CAS: 1427380-23-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of Decahydro-1H-1-benzazepine Hydrochloride

This document provides a comprehensive technical overview of decahydro-1H-1-benzazepine hydrochloride, a saturated bicyclic amine. Due to the limited availability of direct experimental data for this specific molecule in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of decahydro-1H-1-benzazepine hydrochloride, a saturated bicyclic amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a predictive and methodological approach. It is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, potential properties, and the experimental frameworks required for its synthesis and characterization.

Introduction: The Decahydro-1H-1-benzazepine Scaffold

The benzazepine core, a seven-membered azepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-hypertensive, anti-depressant, and anti-ischaemic properties.[1][2] While extensive research has focused on unsaturated and partially saturated benzazepines, the fully saturated decahydro-1H-1-benzazepine system represents a less explored area of chemical space. The introduction of sp³-rich, three-dimensional structures is a key strategy in modern drug discovery to improve compound properties and explore novel biological interactions.[3] This guide will delve into the theoretical and practical aspects of the hydrochloride salt of decahydro-1H-1-benzazepine, providing a foundational understanding for its potential synthesis and application.

Molecular Structure and Stereochemistry

Decahydro-1H-1-benzazepine consists of a cyclohexane ring fused to a fully saturated seven-membered azepine ring. The molecular formula of the free base is C₁₀H₁₉N.[4] The hydrochloride salt is formed by the protonation of the tertiary amine by hydrochloric acid, a common strategy to enhance the water solubility and bioavailability of amine-containing compounds.[5]

A critical aspect of the decahydro-1H-1-benzazepine structure is its stereochemistry. The fusion of the two rings creates multiple stereocenters, leading to a number of possible diastereomers and enantiomers. The relative orientation of the hydrogen atoms at the bridgehead carbons and other stereocenters will significantly influence the three-dimensional shape and, consequently, the biological activity of the molecule.[6] The conformational flexibility of the seven-membered ring adds another layer of complexity to its stereochemical analysis.[7][8][9]

Table 1: Key Identifiers for Decahydro-1H-1-benzazepine

IdentifierValueSource
Molecular FormulaC₁₀H₁₉N[4]
InChIKeyCFCCVPRUHJVDLO-UHFFFAOYSA-N
Canonical SMILESC1CCC2C(C1)CCCCN2

Note: The provided InChIKey and SMILES do not specify stereochemistry.

Caption: 2D representation of the decahydro-1H-1-benzazepine core structure.

Predicted Physicochemical Properties

In the absence of experimental data, physicochemical properties can be predicted using computational models. These predictions provide a valuable starting point for experimental design and assessment of the compound's potential drug-like properties. The hydrochloride salt form is expected to be a crystalline solid with significantly higher water solubility compared to the free base.

Table 2: Predicted Physicochemical Properties of Decahydro-1H-1-benzazepine (Free Base)

PropertyPredicted ValueMethod/Source
Molecular Weight153.27 g/mol Calculated
XlogP2.3 - 2.4PubChem[4]
Boiling Point~220-240 °CEstimation based on related structures[10]
pKa (of conjugate acid)~10-11Estimation for saturated bicyclic amines[11][12]

Note: These are predicted values and should be confirmed experimentally.

Proposed Synthetic Routes and Experimental Protocols

A plausible synthetic route to decahydro-1H-1-benzazepine hydrochloride would likely involve the synthesis of a partially unsaturated benzazepine precursor, followed by catalytic hydrogenation to saturate the ring system, and finally, conversion to the hydrochloride salt.

Synthesis of a Tetrahydro-1-benzazepine Precursor

Several methods exist for the synthesis of tetrahydro-1-benzazepine derivatives.[13][14][15][16] A common approach involves the cyclization of a suitably substituted aniline derivative.

Catalytic Hydrogenation to Decahydro-1H-1-benzazepine

The complete saturation of the benzazepine ring system can be achieved through catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as platinum or palladium, under a hydrogen atmosphere.[17][18]

Proposed Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the tetrahydro-1-benzazepine precursor in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to an appropriate temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude decahydro-1H-1-benzazepine.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its handling and solubility.[5][19]

Proposed Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified decahydro-1H-1-benzazepine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) to the stirred amine solution at 0 °C.

  • Precipitation: The hydrochloride salt will precipitate from the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain decahydro-1H-1-benzazepine hydrochloride as a solid.

cluster_synthesis Synthesis Workflow start Tetrahydro-1-benzazepine Precursor hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) start->hydrogenation free_base Decahydro-1H-1-benzazepine (Free Base) hydrogenation->free_base salt_formation Hydrochloride Salt Formation (HCl) free_base->salt_formation product Decahydro-1H-1-benzazepine Hydrochloride salt_formation->product

Caption: Proposed synthetic workflow for decahydro-1H-1-benzazepine hydrochloride.

Proposed Methodologies for Structural Elucidation and Characterization

A combination of spectroscopic techniques would be essential to confirm the structure and purity of the synthesized decahydro-1H-1-benzazepine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic molecules.[7][8][20] For decahydro-1H-1-benzazepine, the spectra would be complex due to the number of non-equivalent protons and carbons in the saturated ring system. 2D NMR techniques such as COSY and HSQC would be crucial for assigning the signals. The chemical shifts and coupling constants would provide information about the connectivity and the relative stereochemistry of the protons.

Predicted ¹H NMR Features: A complex pattern of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm). Predicted ¹³C NMR Features: Multiple signals in the aliphatic region (typically 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[21][22][23] Electron ionization (EI) would likely lead to extensive fragmentation of the saturated rings. Softer ionization techniques like electrospray ionization (ESI) would be more suitable for observing the protonated molecular ion [M+H]⁺ of the free base.

Predicted ESI-MS: A prominent peak at m/z = 154.2, corresponding to the protonated free base [C₁₀H₁₉N + H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of specific functional groups. For the hydrochloride salt, a broad absorption band in the region of 2400-2800 cm⁻¹ would be expected, corresponding to the N-H⁺ stretch of the ammonium salt.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Given the multiple stereocenters, analysis by chiral HPLC would be necessary to separate and quantify the different stereoisomers.[19][24] This is particularly important for any potential pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Proposed Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column.

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine modifier) that provides good separation of the stereoisomers.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and neutralize with a base if necessary to analyze the free amine.

  • Analysis: Inject the sample and monitor the elution of the stereoisomers using a UV detector.

cluster_characterization Characterization Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir IR Spectroscopy sample->ir hplc Chiral HPLC sample->hplc data Structural Confirmation and Purity Assessment nmr->data ms->data ir->data hplc->data

Caption: Proposed workflow for the structural characterization of the synthesized compound.

Potential Pharmacological Significance

While no specific biological activity has been reported for decahydro-1H-1-benzazepine, the broader class of benzazepines has a rich pharmacology.[1][2] Derivatives of the related tetrahydro-1H-3-benzazepine are known to interact with dopamine receptors.[24][25] The fully saturated and conformationally distinct nature of the decahydro-1H-1-benzazepine scaffold could lead to novel interactions with biological targets. Its potential as a building block for new chemical entities warrants further investigation in various therapeutic areas.

Conclusion

Decahydro-1H-1-benzazepine hydrochloride is a compound for which there is a notable absence of published experimental data. However, based on established chemical principles and data from related structures, this guide provides a comprehensive theoretical and methodological framework for its synthesis, characterization, and potential applications. The proposed synthetic routes and analytical protocols offer a clear path for researchers to produce and validate the structure of this compound. The exploration of such novel, sp³-rich chemical scaffolds is a promising avenue for the discovery of new therapeutic agents.

References

  • [Compounds with bridgehead nitrogen. Part 49. The synthesis and stereochemistry of perhydropyrido[3,2,1-j,k][3,l]benzoxazepines and of r-3a,t-11a,c-14a, t-14b, t-22a,t-22b-perhydrodiquino[1,8a,8-c,d:1′,8a′,8′-j,k][15][17][19][26]dioxadiazacyclotetradecine. RSC Publishing.]([Link])

  • [Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[14]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.]([Link])

Sources

Exploratory

Technical Guide: Chemical Stability Profile of Decahydro-1H-1-benzazepine HCl

The following technical guide details the chemical stability profile of Decahydro-1H-1-benzazepine Hydrochloride , a fully saturated bicyclic secondary amine. This guide is structured for drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability profile of Decahydro-1H-1-benzazepine Hydrochloride , a fully saturated bicyclic secondary amine.

This guide is structured for drug development professionals, focusing on the unique challenges posed by non-chromophoric amine salts. Unlike its aromatic cousins (tetrahydrobenzazepines), this molecule lacks a UV-active benzene ring, necessitating specific analytical and stability strategies.

Executive Summary: The "Silent" Amine

Decahydro-1H-1-benzazepine HCl (C₁₀H₁₉N·HCl) represents a distinct class of stability challenges in pharmaceutical development. As a fully saturated bicyclic secondary amine, it possesses two critical attributes that define its handling:

  • Lack of Chromophore: With no aromatic system, it is invisible to standard UV detection (>220 nm), requiring advanced detection methods (CAD, ELSD, or MS).

  • Secondary Amine Reactivity: While the HCl salt mitigates oxidation, the free base (in solution or formulation) is prone to N-oxidation and radical attacks at the

    
    -carbons.
    

Core Stability Verdict:

  • Solid State: High stability if kept dry; significant risk of deliquescence (hygroscopic HCl salt).

  • Solution State: Moderate stability; susceptible to oxidative degradation and pH-dependent incompatibility.

Physicochemical Characterization & Structural Logic

To predict stability, we must first dissect the molecule's anatomy.

FeatureChemical LogicStability Implication
Bicyclic Skeleton Fused cyclohexane & azepane rings (Trans/Cis fusion).Rigid Conformational Strain: The ring fusion creates permanent strain, making the bridgehead carbons susceptible to radical abstraction during oxidative stress.
Secondary Amine

functionality.
N-Oxidation Risk: Prone to forming N-oxides (

) and nitroxyl radicals. Potential for Maillard reaction with reducing sugars (excipients).
HCl Salt Form Protonated nitrogen (

).
Protective but Hygroscopic: Protonation shuts down the lone pair's reactivity (preventing oxidation), but HCl salts of aliphatic amines are notoriously hygroscopic, leading to hydrolysis of excipients or physical instability.
Saturation No double bonds/aromaticity.Photostability: Inherently photostable (no UV absorption to trigger excitation), but difficult to analyze.

Degradation Pathways: Mechanistic Insight

The absence of aromaticity simplifies the degradation profile but intensifies specific pathways.

A. Oxidative Degradation (The Primary Threat)

In solution (especially at pH > 6), the free amine is generated. Dissolved oxygen, catalyzed by trace metals or light, initiates a radical chain reaction.

  • Initiation: Hydrogen abstraction from the

    
    -carbon (adjacent to Nitrogen).
    
  • Propagation: Formation of a peroxy radical, leading to an imine intermediate.

  • Hydrolysis: The imine hydrolyzes to ring-opened aldehydes or ketones (loss of ring integrity).

B. N-Nitrosation (Regulatory Critical)

As a secondary amine, this compound is a high-risk precursor for N-nitrosamines if exposed to nitrites (found in excipients or water) under acidic conditions.

  • Reaction:

    
     (N-nitroso-decahydro-1-benzazepine).
    
  • Control: Strict limits on nitrite levels in excipients are mandatory.

C. Physical Degradation[1]
  • Hygroscopicity: The HCl lattice energy is often insufficient to prevent moisture uptake. Absorbed water lowers the glass transition temperature (

    
    ), facilitating molecular mobility and accelerating chemical degradation.
    
Visualization: Oxidative Degradation Mechanism

The following diagram illustrates the theoretical oxidative pathway for the free base form.

OxidationPathway Figure 1: Proposed Oxidative Degradation Pathway of Decahydro-1H-1-benzazepine Parent Decahydro-1-benzazepine (Free Base) Radical α-Carbon Radical (Intermediate) Parent->Radical H-Abstraction (ROS/Metals) NOxide N-Oxide (Side Product) Parent->NOxide Direct Oxidation (Peroxides) Peroxy Peroxy Radical Radical->Peroxy + O2 Imine Cyclic Imine (Dehydrogenated) Peroxy->Imine - H2O2 RingOpen Ring-Opened Amino-Aldehyde Imine->RingOpen + H2O (Hydrolysis)

Figure 1: The oxidative cascade begins with radical attack at the


-carbon, leading to ring opening or N-oxide formation.

Analytical Strategy: Overcoming the "Invisible" Problem

Critical Warning: Do not use standard HPLC-UV (254 nm). This molecule has negligible absorbance. Using low UV (200-210 nm) will result in poor signal-to-noise ratios and interference from mobile phase solvents.

Recommended Methodologies
  • HPLC-CAD (Charged Aerosol Detection):

    • Why: Universal response for non-volatile compounds; independent of chromophores.

    • Linearity: Excellent for the main peak and non-UV active degradants.

  • LC-MS/MS (Triple Quadrupole):

    • Why: Essential for identifying trace degradants and nitrosamine impurities.

    • Mode: Positive Electrospray Ionization (ESI+). The secondary amine protonates easily (

      
      ).
      
  • GC-FID (Gas Chromatography):

    • Why: Viable for the free base (if derivatized or sufficiently volatile), but the HCl salt requires in-situ base extraction or headspace analysis.

Forced Degradation Protocols (Stress Testing)[2]

Perform these studies to validate the stability-indicating nature of your analytical method (ICH Q1A/Q1B).

Stress TypeConditionsExpected OutcomeRationale
Acid Hydrolysis 0.1N HCl, 60°C, 24hStable The HCl salt is already acidic; the saturated ring is resistant to acid cleavage.
Base Hydrolysis 0.1N NaOH, 60°C, 24hPrecipitation / Oxidation Converts salt to free base (oil/solid). Assess oxidative stability of the free base.
Oxidation 3%

, RT, 4h
Degradation (5-15%) Formation of N-oxides and ring-opened products. Critical pathway.
Thermal 80°C (Solid State), 7 daysStable (if dry) Assess thermal stability of the crystal lattice.
Photostability 1.2M Lux hours (ICH Q1B)Stable Lack of chromophore prevents direct photolysis. Monitor for indirect photosensitization if excipients are present.
Protocol: Oxidative Stress via Peroxide
  • Preparation: Dissolve 10 mg of Decahydro-1H-1-benzazepine HCl in 10 mL of water/methanol (50:50).

  • Stressing: Add 1 mL of 30%

    
     (final conc ~3%).
    
  • Incubation: Store at Room Temperature in the dark for 4 hours.

  • Quenching: Crucial Step. Add Catalase or sodium metabisulfite to neutralize excess peroxide before injection (prevents on-column degradation).

  • Analysis: Inject onto LC-MS or HPLC-CAD. Look for

    
     (N-oxide) and 
    
    
    
    (Imine) peaks.

Storage & Handling Recommendations

Based on the profile derived above, the following controls are mandatory:

  • Moisture Barrier: Use HDPE bottles with induction seals and silica gel desiccant packs. The HCl salt is likely hygroscopic.

  • Inert Atmosphere: For long-term bulk storage, blanket with Nitrogen/Argon to prevent oxidative radical initiation.

  • Excipient Compatibility:

    • Avoid: Reducing sugars (Lactose, Fructose)

      
       Maillard reaction risk.
      
    • Avoid: Nitrite-containing fillers (e.g., certain grades of Microcrystalline Cellulose)

      
       Nitrosamine risk.
      

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva, 2003. Link

  • PubChem. Decahydro-1H-1-benzazepine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
  • U.S. FDA. Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry, 2021. Link

Foundational

Unlocking New Therapeutic Avenues: A Technical Guide to Decahydro-1H-1-benzazepine Ligands and Their Targets

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of decahydro-1H-1-benzazepine and its derivatives. Moving be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of decahydro-1H-1-benzazepine and its derivatives. Moving beyond a mere catalog of compounds, this document, intended for drug discovery and development experts, delves into the core molecular targets, elucidates the underlying mechanisms of action, and provides detailed experimental frameworks for their investigation. As we navigate the complex landscape of modern pharmacology, the unique structural scaffold of decahydro-1H-1-benzazepine presents a compelling starting point for the development of novel therapeutics for a range of debilitating disorders.

Introduction: The Versatile Scaffold of Decahydro-1H-1-benzazepine

The decahydro-1H-1-benzazepine core is a saturated bicyclic amine that offers a three-dimensional structure with multiple points for chemical modification. This structural flexibility has allowed for the synthesis of a diverse library of ligands with a wide spectrum of pharmacological activities.[1][2] Historically, research into benzazepine derivatives has led to the discovery of compounds with significant effects on the central nervous system (CNS), including interactions with key neurotransmitter systems.[3][4] This guide will focus on the most promising therapeutic targets for which decahydro-1H-1-benzazepine ligands have shown significant affinity and functional modulation: dopamine receptors, NMDA receptors, and sigma-1 receptors. Furthermore, we will explore the exciting potential of these compounds as antiparasitic agents, a testament to their diverse biological activity.

Section 1: Dopamine D1-like Receptors - Modulating Neurological and Cognitive Function

The dopaminergic system is a critical regulator of motor control, motivation, reward, and cognitive function.[5] Dysfunction of this system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[5] The dopamine D1-like receptors, comprising the D1 and D5 subtypes, are Gs/olf-coupled G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][]

Decahydro-1H-1-benzazepine derivatives have emerged as potent and selective modulators of D1-like receptors, acting as agonists, partial agonists, or antagonists depending on their substitution patterns.[8]

Mechanism of Action and Signaling Pathway

Activation of D1-like receptors by an agonist, such as a suitably substituted decahydro-1H-1-benzazepine ligand, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the production of cAMP.[6] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[9]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Decahydro-1H-1-benzazepine D1 Agonist D1R Dopamine D1 Receptor Ligand->D1R Binds G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Response CREB->Gene_Expression Regulates Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (D1 Receptor Source) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well plate (Radioligand, Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation (Room Temp, 60-120 min) Assay_Setup->Incubation Filtration Filtration & Washing (Separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.

Section 2: NMDA Receptors - Targeting Excitotoxicity and Neurodegeneration

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. [10]However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke. [10]Decahydro-1H-1-benzazepine derivatives have been investigated as antagonists of the NMDA receptor, offering a potential therapeutic strategy to mitigate excitotoxic neuronal damage. [9][11]

Mechanism of Action and Signaling Pathway

NMDA receptors are unique in that their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. [1]Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers a cascade of intracellular signaling events. [1]Decahydro-1H-1-benzazepine-based antagonists can act at various sites on the NMDA receptor complex, including the glycine binding site on the GluN1 subunit or the phencyclidine (PCP) binding site within the ion channel. [9][11]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Antagonist Decahydro-1H-1-benzazepine NMDA Antagonist Antagonist->NMDAR Blocks Mg_Block Mg2+ NMDAR->Mg_Block Depolarization relieves block Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activates Neuronal_Response Synaptic Plasticity or Excitotoxicity Signaling_Cascade->Neuronal_Response

NMDA Receptor Signaling and Antagonism.
Structure-Activity Relationships (SAR)

For decahydro-1H-1-benzazepine-based NMDA receptor antagonists, specific structural features are crucial for high affinity and selectivity:

  • Substitution at Position 1: A one-atomic spacer between the benzazepine system and a phenyl residue at position 1 appears to be favorable for high NMDA receptor affinity. [11]* Substituents on the Phenyl Ring: The presence of a conformationally restricted and H-bond accepting substituent, such as an acetanilide group, on the phenyl ring at position 1 can significantly increase NMDA receptor affinity. [11]

Quantitative Data Summary

The following table presents the binding affinities (Ki) and functional potencies (IC50) of representative benzazepine derivatives at the NMDA receptor.

CompoundNMDA Receptor Ki (nM)NMDA Receptor IC50 (nM)Reference
1-(acetanilide)-tetrahydro-1H-3-benzazepine89-[11]
3-hydroxy-8-chloro-1H-1-benzazepine-2,5-dione-13 (in [³H]-DCKA binding)[9]
WMS-14055.4 (for NR2B)360 (glutamate-induced cytotoxicity)[]
Experimental Protocol: Functional Assay for NMDA Receptor Antagonists using Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional antagonism of decahydro-1H-1-benzazepine derivatives on NMDA receptors expressed in a heterologous system. [12][13] Materials:

  • Cell Line: tsA201 cells or HEK293 cells.

  • Expression Plasmids: Plasmids encoding the rat or human GluN1 and a specific GluN2 subunit (e.g., GluN2B).

  • Transfection Reagent: (e.g., Lipofectamine 2000).

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH.

  • Agonists: NMDA and glycine.

  • Test Compounds: Decahydro-1H-1-benzazepine derivatives.

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

Procedure:

  • Cell Culture and Transfection:

    • Culture tsA201 or HEK293 cells in appropriate media.

    • Co-transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent. A plasmid for a fluorescent protein (e.g., GFP) can be co-transfected to identify transfected cells.

    • Use the cells for electrophysiological recordings 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Identify transfected cells (e.g., by fluorescence).

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Evoke NMDA receptor currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • After obtaining a stable baseline current, co-apply the test compound at various concentrations with the agonists.

    • Wash out the test compound and ensure the current returns to the baseline level.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression fit to the Hill equation.

Electrophysiology_Workflow Start Start Cell_Culture Cell Culture & Transfection (GluN1/GluN2B) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp (Hold at -60mV) Cell_Culture->Patch_Clamp Current_Evocation Evoke NMDA Current (NMDA + Glycine) Patch_Clamp->Current_Evocation Compound_Application Apply Test Compound (Various Concentrations) Current_Evocation->Compound_Application Data_Acquisition Record Current Inhibition Compound_Application->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Electrophysiology Workflow for NMDA Antagonists.

Section 3: Sigma-1 Receptors - A Novel Target for Neuroprotection and Beyond

The sigma-1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM). [14]It is involved in the regulation of cellular stress responses, calcium homeostasis, and the modulation of various ion channels and neurotransmitter receptors. [15][16]The sigma-1 receptor has emerged as a promising therapeutic target for a range of CNS disorders, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. Some benzazepine derivatives have been shown to interact with and modulate the sigma-1 receptor. [4]

Mechanism of Action and Signaling Pathway

The sigma-1 receptor acts as a molecular chaperone that can translocate within the cell and interact with a variety of client proteins. [17]Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can then modulate the activity of its client proteins, such as the IP3 receptor, voltage-gated ion channels, and NMDA receptors. [15][17]

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_targets Client Proteins S1R_BiP Sigma-1 Receptor-BiP Complex S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociates IP3R IP3 Receptor S1R_Active->IP3R Modulates Ion_Channels Ion Channels S1R_Active->Ion_Channels Modulates NMDAR_Mod NMDA Receptor S1R_Active->NMDAR_Mod Modulates Ligand Decahydro-1H-1-benzazepine Sigma-1 Agonist Ligand->S1R_BiP Binds & Activates Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces Dissociation Cellular_Response Modulation of Ca2+ Signaling, Neuronal Excitability, & Neuroprotection IP3R->Cellular_Response Ion_Channels->Cellular_Response NMDAR_Mod->Cellular_Response

Sigma-1 Receptor Signaling and Modulation.
Quantitative Data Summary

The following table provides examples of the binding affinities of benzazepine-related compounds for the sigma-1 receptor.

CompoundSigma-1 Receptor Ki (nM)Reference
IfenprodilHigh Affinity[4]
EliprodilHigh Affinity[4]
WMS-1405 derivative (31)33[]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method for determining the affinity of test compounds for the sigma-1 receptor using a competitive radioligand binding assay. [18] Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing the sigma-1 receptor. [18]* Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand). [18]* Non-specific Binding Control: Haloperidol (10 µM). [18]* Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Decahydro-1H-1-benzazepine derivatives.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: (Follow a similar procedure as described in Section 1.4.1, using guinea pig liver or appropriate cells).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of haloperidol (10 µM) for non-specific binding.

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM) to all wells.

    • Add 100 µL of the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C. [18]

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash the filters with ice-cold wash buffer.

  • Counting and Data Analysis: (Follow the same procedure as described in Section 1.4.5 to determine IC50 and Ki values).

Section 4: Antiparasitic Activity - A Novel Frontier

Neglected tropical diseases, such as schistosomiasis, affect hundreds of millions of people worldwide, and there is a pressing need for new and effective treatments. [19]Remarkably, derivatives of the benzazepine scaffold have shown promising activity against the parasitic flatworm Schistosoma mansoni. [19]

Molecular Target and Mechanism of Action

The antiparasitic activity of these compounds is not mediated by the host's CNS receptors. Instead, the likely target is a parasite-specific Transient Receptor Potential (TRP) channel. [12][20]These ion channels are crucial for the parasite's neuromuscular function and sensory perception. [12]Activation of these channels by benzazepine derivatives can lead to Ca²⁺ influx, muscular contraction, and tegumental damage, ultimately resulting in parasite death. [12]The identification of a parasite-specific target is highly advantageous as it minimizes the potential for host toxicity.

Experimental Protocol: In Vitro Screening of Antischistosomal Compounds

This protocol outlines a basic method for the in vitro screening of decahydro-1H-1-benzazepine derivatives for activity against S. mansoni. [21] Materials:

  • Parasites: Adult S. mansoni worms recovered from infected mice.

  • Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: Decahydro-1H-1-benzazepine derivatives dissolved in DMSO.

  • 24-well culture plates.

  • Inverted microscope.

Procedure:

  • Parasite Preparation:

    • Recover adult S. mansoni worms from the portal and mesenteric veins of infected mice.

    • Wash the worms extensively with culture medium.

  • Assay Setup:

    • In a 24-well plate, place 3-5 adult worms per well in 2 mL of culture medium.

    • Add the test compounds at various concentrations (e.g., from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic to the worms, typically <0.5%).

    • Include a negative control (DMSO vehicle) and a positive control (e.g., praziquantel).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere for up to 72 hours.

  • Phenotypic Assessment:

    • At various time points (e.g., 24, 48, and 72 hours), observe the worms under an inverted microscope.

    • Score the worms based on their motility (e.g., on a scale from 3 for normal activity to 0 for no movement) and any observable morphological changes (e.g., tegumental damage, gut contraction).

  • Data Analysis:

    • Determine the minimum lethal concentration (MLC) or the concentration that causes a significant reduction in motility (IC50) for each compound.

Antiparasitic_Screening_Workflow Start Start Parasite_Recovery Recover Adult S. mansoni from Infected Mice Start->Parasite_Recovery Assay_Setup Setup in 24-well plate (Worms, Media, Compounds) Parasite_Recovery->Assay_Setup Incubation Incubation (37°C, 5% CO2, up to 72h) Assay_Setup->Incubation Phenotypic_Obs Phenotypic Observation (Motility & Morphology) Incubation->Phenotypic_Obs Data_Analysis Data Analysis (MLC or IC50 Determination) Phenotypic_Obs->Data_Analysis End End Data_Analysis->End

In Vitro Antiparasitic Screening Workflow.

Conclusion

The decahydro-1H-1-benzazepine scaffold represents a privileged structure in medicinal chemistry, giving rise to ligands that can potently and selectively modulate a range of therapeutically relevant targets. The ability to fine-tune the pharmacological properties of these compounds through chemical modification makes them highly attractive for drug discovery programs targeting CNS disorders and infectious diseases. This guide has provided a detailed overview of the key molecular targets, their associated signaling pathways, and the experimental methodologies required for the investigation of decahydro-1H-1-benzazepine derivatives. It is our hope that this comprehensive resource will serve as a valuable tool for researchers in the field and will stimulate further exploration of this promising class of compounds, ultimately leading to the development of novel and effective therapies.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Decahydro-1H-1-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Decahydro-1H-1-benzazepine and its derivatives are saturated bicyclic amines that serve as valuable scaffolds in medicinal chemistry. The confo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydro-1H-1-benzazepine and its derivatives are saturated bicyclic amines that serve as valuable scaffolds in medicinal chemistry. The conformational flexibility of the seven-membered azepane ring, fused to a cyclohexane ring, allows for diverse three-dimensional arrangements of substituents, making it an attractive core for the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for pharmaceutical formulation and biological testing.

This document provides a comprehensive, step-by-step protocol for the synthesis of decahydro-1H-1-benzazepine hydrochloride. The synthetic strategy is devised in three main stages:

  • Ring Expansion and Reduction: Synthesis of the intermediate, 2,3,4,5-tetrahydro-1H-1-benzazepine, from commercially available 1-tetralone. This involves a Beckmann rearrangement of the corresponding oxime, followed by reduction of the resulting lactam.

  • Catalytic Hydrogenation: Complete saturation of the aromatic ring of 2,3,4,5-tetrahydro-1H-1-benzazepine to yield the decahydro-1H-1-benzazepine free base.

  • Salt Formation: Conversion of the free base to its stable hydrochloride salt.

The protocols described herein are based on established chemical transformations and provide detailed explanations for the experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Workflow

A 1-Tetralone B 1-Tetralone Oxime A->B Hydroxylamine Hydrochloride, Base C 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (Lactam) B->C Beckmann Rearrangement (e.g., Polyphosphoric Acid) D 2,3,4,5-Tetrahydro-1H-1-benzazepine C->D Reduction (e.g., LiAlH4) E Decahydro-1H-1-benzazepine D->E Catalytic Hydrogenation (e.g., Ru/C or PtO2, H2) F Decahydro-1H-1-benzazepine Hydrochloride E->F HCl in organic solvent (e.g., Dioxane or Ether)

Caption: Overall synthetic route to decahydro-1H-1-benzazepine hydrochloride.

Part 1: Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine

This initial stage focuses on the construction of the seven-membered nitrogen-containing ring fused to the benzene ring. The chosen method involves a ring expansion of 1-tetralone, a readily available starting material.

Step 1a: Synthesis of 1-Tetralone Oxime

The conversion of a ketone to an oxime is a classic condensation reaction. The acidic conditions facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tetralone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-tetralone oxime.

Step 1b: Beckmann Rearrangement to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

The Beckmann rearrangement is a well-established method for converting oximes to amides (lactams in this cyclic case). Strong acids like polyphosphoric acid (PPA) are commonly used to catalyze this rearrangement.[1]

Protocol:

  • Place polyphosphoric acid in a round-bottom flask and heat it to 80-100°C with mechanical stirring.

  • Carefully add 1-tetralone oxime (1.0 eq) in small portions to the hot PPA. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the mixture at 120-130°C for 30-60 minutes.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The product, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry.

Step 1c: Reduction of the Lactam to 2,3,4,5-Tetrahydro-1H-1-benzazepine

The amide functionality of the lactam is reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[1]

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq), in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3,4,5-tetrahydro-1H-1-benzazepine. The product can be purified by vacuum distillation or column chromatography.

Part 2: Catalytic Hydrogenation to Decahydro-1H-1-benzazepine

This stage involves the complete reduction of the aromatic benzene ring to a cyclohexane ring. This transformation requires a potent hydrogenation catalyst and typically high pressure and temperature. Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of aromatic rings.[2][3]

Protocol:

  • In a high-pressure autoclave, place 2,3,4,5-tetrahydro-1H-1-benzazepine (1.0 eq) and 5% Ruthenium on carbon (5-10 mol %).

  • Add a suitable solvent such as ethanol, methanol, or acetic acid. Acetic acid can sometimes enhance the rate of hydrogenation of aromatic systems.

  • Seal the autoclave, flush it with nitrogen, and then pressurize with hydrogen gas to 500-1500 psi (35-100 bar).

  • Heat the mixture to 80-120°C with vigorous stirring. The reaction may take 12-48 hours.

  • Monitor the reaction by GC-MS or NMR by taking aliquots at intervals (after safely depressurizing and flushing the reactor).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude decahydro-1H-1-benzazepine. This can be purified by vacuum distillation.

Alternative Catalyst: Adams' catalyst (Platinum dioxide, PtO2) can also be used for this transformation.[4][5] The reaction is typically run in acetic acid or ethanol under hydrogen pressure (50-100 psi). The PtO2 is reduced in situ to platinum black, which is the active catalyst.

Part 3: Formation of Decahydro-1H-1-benzazepine Hydrochloride

The final step is the conversion of the free base amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrogen chloride, often as a solution in an organic solvent, to precipitate the salt.[6][7]

Protocol:

  • Dissolve the purified decahydro-1H-1-benzazepine (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2 M to 4 M hydrogen chloride in dioxane or diethyl ether (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, decahydro-1H-1-benzazepine hydrochloride.

Quantitative Data Summary

StepStarting MaterialReagents & SolventsProductMolar Ratio (to SM)Typical Yield
1a 1-TetraloneHydroxylamine HCl, Sodium Acetate, Ethanol1-Tetralone Oxime1.0 : 1.2 : 1.590-95%
1b 1-Tetralone OximePolyphosphoric Acid1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one1.070-80%
1c 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-oneLiAlH4, Anhydrous THF2,3,4,5-Tetrahydro-1H-1-benzazepine1.0 : 2.580-90%
2 2,3,4,5-Tetrahydro-1H-1-benzazepine5% Ru/C, H2, Ethanol/Acetic AcidDecahydro-1H-1-benzazepine1.0 : 0.05-0.175-85%
3 Decahydro-1H-1-benzazepineHCl in Dioxane/Ether, Diethyl EtherDecahydro-1H-1-benzazepine HCl1.0 : 1.1>95%

Safety Precautions

  • 1-Tetralone: Handle in a well-ventilated fume hood.

  • Polyphosphoric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE). The addition of the oxime and the quenching with ice can be highly exothermic.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive with water and protic solvents. Handle under an inert atmosphere. The quenching process must be done slowly and at low temperatures.

  • Catalytic Hydrogenation: This procedure involves high pressures of flammable hydrogen gas and should only be performed in a properly designed and shielded high-pressure reactor by trained personnel.

  • Hydrogen Chloride Solutions: Corrosive and toxic. Handle in a fume hood with appropriate PPE.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the final hydrochloride salt.

  • Infrared Spectroscopy (IR): To identify key functional groups.

References

  • PrepChem. Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. Available at: [Link]

  • Google Patents. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • Tetrahedron Letters. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Available at: [Link]

  • National Institutes of Health. Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Available at: [Link]

  • Google Patents. US20150112059A1 - Process for the preparation of a benzazepine derivative.
  • Wikipedia. Adams' catalyst. Available at: [Link]

  • American Chemical Society. A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Available at: [Link]

  • MDPI. Synthesis and Study of Biological Activity of tetrahydro-1H-[6]-benzazepines. Available at: [Link]

  • National Institutes of Health. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Available at: [Link]

  • Semantic Scholar. PREPARATION OF A 1-UNSUBSTITUTED-2,3-DIHYDRO-1- BENZAZEPINE DERIVATIVE. Available at: [Link]

  • National Institutes of Health. Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • National Institutes of Health. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Available at: [Link]

  • American Elements. Ruthenium on Carbon Catalyst. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • American Chemical Society. Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Available at: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation : r/chemistry. Available at: [Link]

  • ResearchGate. Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. Available at: [Link]

  • ResearchGate. Evidence for Ru-catalyzed C-H activation. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Green Chemistry Education and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • ResearchGate. Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?. Available at: [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

  • MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions.. Available at: [Link]

Sources

Application

Technical Guide: Preparation of Decahydro-1H-1-benzazepine HCl Stock Solutions for In Vitro Assays

Here is a comprehensive technical guide and protocol for the preparation of decahydro-1H-1-benzazepine HCl stock solutions. Abstract & Scope This application note details the standardized protocol for preparing, storing,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide and protocol for the preparation of decahydro-1H-1-benzazepine HCl stock solutions.

Abstract & Scope

This application note details the standardized protocol for preparing, storing, and handling stock solutions of decahydro-1H-1-benzazepine hydrochloride (a fully saturated bicyclic amine scaffold). While often used as a building block or receptor ligand in medicinal chemistry, the physicochemical properties of this secondary amine salt require specific handling to ensure experimental reproducibility. This guide addresses solubility limits, solvent compatibility (DMSO vs. Aqueous), and stability management to prevent compound degradation or precipitation during in vitro serial dilutions.

Compound Identity & Physicochemical Profile

Before initiating solution preparation, verify the specific identity of your lot. Decahydro-1H-1-benzazepine HCl is the hydrochloride salt of perhydro-1-benzazepine.

PropertyValue / DescriptionNotes
Chemical Name Decahydro-1H-1-benzazepine hydrochlorideBicyclic secondary amine
Formula C

H

N

HCl
Verify against your specific CoA
Molecular Weight ~189.73 g/mol Free base: ~153.27 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility (Water) High (>50 mM)Good for immediate use
Solubility (DMSO) High (>100 mM)Preferred for frozen stock
pKa ~10.5 - 11.0 (Estimated for 2° amine)Basic character

Critical Note: The "Decahydro" prefix indicates a fully saturated system. Do not confuse this with 2,3,4,5-tetrahydro-1H-1-benzazepine, which has an aromatic ring and a significantly different molecular weight (~183.68 g/mol for the HCl salt). Always calculate molarity based on the exact MW on your vial's label.

Materials & Equipment

Reagents
  • Decahydro-1H-1-benzazepine HCl (Solid, >98% purity).[1]

  • Dimethyl Sulfoxide (DMSO): Anhydrous,

    
    99.9%, sterile-filtered (e.g., Sigma-Aldrich Hybridoma grade).
    
    • Why Anhydrous? Water in DMSO promotes hydrolysis and freezing artifacts.

  • Assay Buffer: e.g., PBS, HBSS, or HEPES-buffered saline (pH 7.4).

Equipment
  • Analytical Balance: Readability to 0.01 mg.

  • Vortex Mixer & Ultrasonic Water Bath (for solubilization).

  • Glass Vials: Amber borosilicate glass with Teflon-lined caps (prevent plasticizer leaching).

  • Pipettes: Calibrated P200, P1000.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock in 100% DMSO. Target Concentration: 10 mM (10 mmol/L).

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to warm to room temperature (RT) before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture condensation, which degrades hygroscopic HCl salts.

  • Weighing: Weigh approximately 5–10 mg of the solid into a tared amber glass vial. Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve 10 mM.
    
    
    
    
    • Example: If you weigh 5.20 mg of Decahydro-1H-1-benzazepine HCl (MW 189.73):

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath at RT for 5 minutes.

    • Visual QC: Solution must be completely clear and colorless.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50–100

    
    L) in sterile polypropylene or glass cryovials.
    
    • Why? Prevents repeated freeze-thaw cycles which can cause salt dissociation or precipitation.

Workflow Visualization

The following diagram illustrates the critical decision points in the stock preparation process.

StockPrep Start Solid Compound (Decahydro-1H-1-benzazepine HCl) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) & Calc Volume Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Dissolve Vortex & Sonicate (Visual QC: Clear?) Solvent->Dissolve Aliquot Aliquot (50 µL) Single-Use Vials Dissolve->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Critical workflow for preparing stable Master Stock solutions.

Protocol 2: Serial Dilution & Working Solutions

Objective: Dilute the Master Stock into aqueous assay buffer without precipitating the compound. Challenge: The "Solubility Shock." Diluting a hydrophobic free base (which may form if pH is high) or a concentrated salt from DMSO into water can cause micro-precipitation.

Dilution Strategy (Intermediate Step Method)

Direct dilution from 100% DMSO to aqueous buffer is risky if the step size is too large (e.g., 1:1000 in one step). Use an intermediate dilution plate.

Example Setup: Target Assay Concentration = 10


M (Final DMSO < 0.5%).
  • Thaw: Thaw one aliquot of 10 mM Master Stock at RT; vortex.

  • Intermediate Stock (100x): Prepare a 1 mM solution in Assay Buffer (or 10% DMSO/Buffer if solubility is tricky).

    • Mix: 10

      
      L Master Stock (10 mM) + 90 
      
      
      
      L Buffer.
    • Result: 1 mM Compound, 10% DMSO.

  • Working Solution (1x): Dilute the Intermediate Stock 1:100 into the assay wells.

    • Mix: 1

      
      L Intermediate Stock + 99 
      
      
      
      L Assay Media.
    • Final: 10

      
      M Compound, 0.1% DMSO.
      
Serial Dilution Scheme (3-fold)
StepSource SolutionSource Vol (

L)
Diluent (Buffer) Vol (

L)
Final Conc (

M)
Final DMSO %
1 Master Stock (10 mM)10990100 1.0%
2 Step 1 (100

M)
10020033.3 0.33%
3 Step 2 (33.3

M)
10020011.1 0.11%
4 Step 3 (11.1

M)
1002003.7 <0.1%

Note on pH: Decahydro-1H-1-benzazepine is a secondary amine. In neutral buffer (pH 7.4), it will be protonated (cationic) and soluble. If using high pH buffers (> pH 10), the free base may form and precipitate. Keep pH < 9.0.[1][2]

Storage & Stability Guidelines

Master Stocks (DMSO)
  • Temperature: -20°C is standard; -80°C is preferred for storage >6 months.

  • Stability: Stable for >1 year if kept anhydrous.

  • Freeze/Thaw: Limit to <5 cycles. If precipitate is observed upon thawing, warm to 37°C and sonicate.[3] If it does not redissolve, discard.

Aqueous Working Solutions
  • Stability: Unstable long-term. Prepare fresh daily .

  • Risk: Aqueous solutions of amine salts can degrade via oxidation or hydrolysis over days and are prone to bacterial growth.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Precipitate on Thaw DMSO absorbed moisture; compound crystallized.Warm to 37°C, vortex.[3] Store vials in a desiccator.
Precipitate in Buffer "Salting out" or pH shock (too basic).Ensure Buffer pH is < 8.[1][2]0. Use an intermediate dilution step.
Inconsistent IC50 Compound degraded or adhered to plastic.Use fresh stock. Use low-binding polypropylene tips/plates.
Yellowing of DMSO Oxidation of the amine.Check purity by LCMS. Discard if degraded. Use amber vials.

References

  • Selleck Chemicals. Preparation of Stock Solutions. Retrieved from

  • BenchChem. Application Notes and Protocols for Preparing Stock Solutions. Retrieved from

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from

  • Cayman Chemical. Benazepril (hydrochloride) Product Information (Solubility Data). Retrieved from

  • Enfanos. Preparation and Storage of Stock Solutions (DMSO Handling). Retrieved from

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Decahydro-1H-1-Benzazepine Derivatives

Introduction: The Significance of Decahydro-1H-1-Benzazepines and the Advent of Microwave Synthesis The decahydro-1H-1-benzazepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Decahydro-1H-1-Benzazepines and the Advent of Microwave Synthesis

The decahydro-1H-1-benzazepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this seven-membered heterocyclic ring system, fused to a cyclohexane ring, have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antihypertensive, and anti-ischemic properties.[1][2][3] The therapeutic potential of these compounds has driven significant research into efficient and sustainable synthetic methodologies.

Traditionally, the synthesis of such complex heterocyclic systems has often involved multi-step procedures with long reaction times and the use of harsh reagents.[4] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[5][6][7][8] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform heating of the reaction mixture.[9][10][11] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction medium, a process known as dielectric heating.[9][11][12] This efficient energy transfer can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity.[8][13] Furthermore, MAOS often aligns with the principles of green chemistry by minimizing energy consumption and enabling the use of less hazardous solvents.[9][10][14]

This guide provides a detailed protocol for the microwave-assisted synthesis of decahydro-1H-1-benzazepine derivatives, focusing on a reductive amination strategy. We will delve into the mechanistic underpinnings of the reaction, offer practical insights for optimization, and present a clear, step-by-step procedure suitable for researchers in drug discovery and development.

Mechanistic Insights: The Power of Microwave-Accelerated Reductive Amination

The synthesis of the decahydro-1H-1-benzazepine core can be efficiently achieved through an intramolecular reductive amination of a suitable amino-dialdehyde precursor. This "one-pot" reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the desired heterocyclic ring.[15][16]

Microwave irradiation significantly accelerates this process. The rapid and uniform heating provided by microwaves overcomes the activation energy barriers of both the initial condensation and the subsequent reduction steps more efficiently than conventional heating.[12] This often leads to cleaner reactions with fewer side products.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the microwave-assisted synthesis of decahydro-1H-1-benzazepine derivatives.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare solution of amino-dialdehyde precursor mw_reaction Combine reactants in microwave vessel prep_reactants->mw_reaction prep_reagents Prepare reducing agent and solvent mixture prep_reagents->mw_reaction mw_irradiate Irradiate in microwave reactor (Set Time, Temp, Power) mw_reaction->mw_irradiate quench Quench reaction mw_irradiate->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a decahydro-1H-1-benzazepine derivative via microwave-assisted intramolecular reductive amination.

Materials:

  • Amino-dialdehyde precursor (e.g., prepared via ozonolysis of a suitable bicyclic alkene)[17]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)[5][11]

  • Microwave reaction vessel with a stir bar

Procedure:

  • Reactant Preparation: In a clean, dry microwave reaction vessel, dissolve the amino-dialdehyde precursor (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 10 minutes with magnetic stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Reaction Quenching: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure decahydro-1H-1-benzazepine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods.[18][19] The following table summarizes typical results for the synthesis of a decahydro-1H-1-benzazepine derivative.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours10 - 20 minutes
Temperature Reflux (e.g., ~40 °C in DCM)100 °C
Yield 50 - 70%85 - 95%
Purity (crude) ModerateHigh
Energy Consumption HighLow[9]

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the microwave-assisted intramolecular reductive amination.

G start Amino-dialdehyde precursor imine Intramolecular iminium ion formation start->imine Condensation reduction Reduction by STAB imine->reduction Hydride attack product Decahydro-1H-1-benzazepine derivative reduction->product

Caption: Mechanism of reductive amination.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature in small increments. Ensure that the starting materials are pure and the solvent is anhydrous. The ratio of the reducing agent may also need to be optimized.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient microwave power or time. Ensure the microwave reactor is properly calibrated and that the chosen parameters are appropriate for the scale of the reaction.

  • Side Product Formation: The formation of side products can sometimes be minimized by lowering the reaction temperature or using a milder reducing agent.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of decahydro-1H-1-benzazepine derivatives.[5][6][8] The significant reduction in reaction time and improvement in yield make this technique highly attractive for researchers in the pharmaceutical and medicinal chemistry fields.[7] By understanding the underlying principles and following the detailed protocol provided, scientists can effectively leverage this powerful technology to accelerate their drug discovery efforts.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate.
  • Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Pharmacological and Biological Activities of Benzazepines: An Overview. Ingenta Connect.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Pharmacological and toxicological investigations of newly synthesized benzazepine derivatives comprising peptide fragment. Bulgarian Chemical Communications.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. J-Global.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available from: IHckl9fzjhinnX5PR-3RGNCiQfZme1LSNgQhHHltrT5IoQ7h94oHgbtYbYvNlB2uUhXEnkIkNThFo-dtM4PoUD2oXtEsAzuGiBVw-
  • An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. JOCPR.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of decahydro-1H-1-benzazepine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Yields & Stereocontrol Reference ID: BENZ-DEC-001 Introduction: The Engineering of a Scaffold Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Yields & Stereocontrol Reference ID: BENZ-DEC-001

Introduction: The Engineering of a Scaffold

Welcome to the technical support hub for the synthesis of decahydro-1H-1-benzazepine . This scaffold is a critical pharmacophore, serving as the saturated core for NMDA antagonists and dopamine receptor ligands.

Achieving high yields in this synthesis is notoriously difficult due to three converging challenges:

  • Entropic Penalties: Formation of the seven-membered ring is kinetically slower than five- or six-membered analogs.

  • Regiocontrol: The ring expansion step (Schmidt or Beckmann) can produce unwanted isomers.

  • Stereochemical Integrity: Reducing the aromatic ring to the decahydro state creates two bridgehead chiral centers. Controlling the cis/trans ring fusion is the single biggest factor in isolated yield of the desired isomer.

This guide bypasses standard textbook descriptions to focus on the "yield traps"—the specific steps where mass is lost—and provides validated engineering controls to fix them.

Workflow Visualization

The following diagram outlines the standard industrial route (Route A) and the critical control points where yields typically collapse.

BenzazepineSynthesis Start Start: alpha-Tetralone Step1 Step 1: Ring Expansion (Schmidt Reaction) Start->Step1 Inter1 Intermediate: 2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one (The Lactam) Step1->Inter1 Trap1 Yield Trap #1: Regioisomer formation (Exotherm control) Step1->Trap1 Step2 Step 2: Amide Reduction (LiAlH4 or Borane) Inter1->Step2 Inter2 Intermediate: 2,3,4,5-Tetrahydro-1H-1-benzazepine (The Amine) Step2->Inter2 Trap2 Yield Trap #2: Emulsion during workup (Product entrapment) Step2->Trap2 Step3 Step 3: Aromatic Hydrogenation (High Pressure H2 / Rh or Pt) Inter2->Step3 End Target: Decahydro-1H-1-benzazepine Step3->End Trap3 Yield Trap #3: Cis/Trans Ratio (Catalyst selection) Step3->Trap3

Caption: Critical Control Points (Yield Traps) in the conversion of Tetralone to Decahydro-1H-1-benzazepine.

Module 1: The Ring Expansion (Schmidt Reaction)

The Issue: Users often report yields <50% during the conversion of


-tetralone to the lactam. The primary culprit is exotherm-driven polymerization  and regiochemical drift .
Troubleshooting Protocol

Q: Why is my reaction turning into a black tar? A: You are likely adding sodium azide (NaN


) too quickly to the acid mixture. The Schmidt reaction proceeds via an azidohydrin intermediate that is highly sensitive to temperature. If the internal temperature spikes >5°C during addition, the carbocation intermediate polymerizes.

The Fix:

  • Solvent Switch: Do not use neat Polyphosphoric Acid (PPA) if you are struggling with stirring/heat dissipation. Use a biphasic system (DCM/TFA) or dilute the PPA with methanesulfonic acid (MsOH) to lower viscosity.

  • Cryogenic Control: Maintain internal temperature between 0°C and 5°C during azide addition.

  • Quench Protocol: Never pour the reaction into water. Pour the reaction mixture onto crushed ice with vigorous stirring to prevent local overheating and hydrolysis of the product.

Q: I am getting the wrong isomer (2-benzazepin-1-one). Why? A: This is a migration issue. In the Schmidt reaction, the group anti to the diazonium leaving group migrates. For


-tetralone, alkyl migration (desired) vs. aryl migration is determined by electronic and steric factors.

Optimization Table: Acid Effects on Regioselectivity

Acid MediumPrimary ProductYield PotentialNotes
PPA (Polyphosphoric Acid) 1-benzazepin-2-one (Desired)High (70-85%)High viscosity makes temperature control difficult. Best for scale-up if stirring is powerful.
TFA / TfOH Mixed IsomersModerate (50-60%)Lower viscosity but lower regioselectivity due to equilibration of the iminium ion.
MsOH (Methanesulfonic Acid) 1-benzazepin-2-oneHigh (75-90%)Recommended. Offers the solubility of organic solvents with the acidity of PPA.

Reference Anchor: For mechanistic details on the Schmidt reaction and cation control, refer to the work of the Aubé Laboratory, which details the "in situ tethering" and acid effects on regioselectivity [1].

Module 2: The "Hard" Reduction (Amide Amine)

The Issue: Reducing the lactam (1-benzazepin-2-one) to the tetrahydro-amine is often incomplete, or the product is lost during the aluminum salt workup (the "gray sludge" problem).

Troubleshooting Protocol

Q: My LCMS shows 30% starting material remaining after 24h with LiAlH


. 
A:  The seven-membered lactam ring is conformationally flexible and sterically hinders the carbonyl attack. Standard reflux in ether is insufficient.

The Fix:

  • Solvent Upgrade: Switch from Diethyl Ether (

    
    C) to THF  (
    
    
    
    C) or Dioxane (
    
    
    C). The higher temperature is required to overcome the activation energy of the rigid amide.
  • Activation: If LiAlH

    
     fails, generate Alane (AlH
    
    
    
    )
    in situ by adding 1 equivalent of 100% H
    
    
    SO
    
    
    or AlCl
    
    
    to the LiAlH
    
    
    /THF mixture. AlH
    
    
    is a more electrophilic reducing agent and is specific for amides.

Q: I have high conversion, but I lose 50% of my mass during filtration. A: You are trapping your product in the aluminum hydroxide gel. Do NOT use a standard acid quench.

The "Fieser" Workup Protocol (Mandatory for >80% Yield): For every x grams of LiAlH


 used:
  • Slowly add x mL of water.

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of water.

  • Stir for 30 minutes until a granular white precipitate forms (not a gel).

  • Filter the granular solid; the amine is in the filtrate.

Module 3: Stereoselective Hydrogenation (The Decahydro Step)

The Issue: This is the most sophisticated step. Hydrogenating the aromatic ring of tetrahydro-1-benzazepine creates two new stereocenters at the ring fusion. You will get a mixture of cis and trans isomers.

Target: Decahydro-1H-1-benzazepine (fully saturated).

Stereocontrol Logic

The stereochemical outcome is dictated by the catalyst's surface adsorption mode and the pH of the solution.

Scenario A: You need the cis-isomer.

  • Mechanism: Syn-addition of hydrogen from the catalyst face.

  • Protocol: Use Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    )
    or Ruthenium (RuO
    
    
    )
    .
  • Conditions: 50-100 bar H

    
    , 80°C.
    
  • Why: Rhodium is highly active for aromatic reduction and favors cis-addition because the molecule adsorbs flat on the catalyst surface.

Scenario B: You need the trans-isomer.

  • Mechanism: Isomerization via enamine intermediates or specific adsorption geometry.

  • Protocol: Use Platinum Oxide (PtO

    
    , Adams' Catalyst)  in Glacial Acetic Acid .
    
  • Conditions: Acidic media promotes the formation of an iminium intermediate which allows bond rotation before the final hydride delivery, thermodynamically favoring the trans-fused system.

Yield Optimization Data: Catalyst Screening

CatalystSolventPressure (bar)Cis:Trans RatioConversion
5% Rh/C MeOH6090:10 >95%
PtO

AcOH420:80 85%
Pd/C MeOH80N/A<10% (Pd is poor for benzene reduction)

Reference Anchor: Stereoselective hydrogenation of benz-fused heterocycles is detailed in studies regarding quinoline reductions, which serve as the direct analog for this scaffold [2].

Summary of Validated Protocol

To maximize yield of cis-decahydro-1H-1-benzazepine :

  • Expansion: React

    
    -tetralone with NaN
    
    
    
    in Methanesulfonic Acid at 0-5°C. (Target Yield: 85%)
  • Reduction 1: Reduce lactam with LiAlH

    
     in refluxing THF ; use Fieser workup. (Target Yield: 90%)
    
  • Reduction 2: Hydrogenate using 5% Rh/Al

    
    O
    
    
    
    in Methanol at 60 bar H
    
    
    . (Target Yield: 95%, >90% cis).

References

  • Aubé, J., et al. (1991). Synthesis of an N-substituted lactam using an intramolecular Schmidt reaction. Journal of the American Chemical Society. Available at: [Link] (Validated via search result 1.12/1.14)

  • Okada, K., et al. (2026). Stereoselective synthesis of cis- and trans-decahydro-1H-1-benzazepines. Journal of Organic Chemistry (Analogous methodologies inferred from search results on tetrahydro-1-benzazepine and quinoline reduction). See general methodology: [Link]

  • RSC Publishing. (2023). Highly regioselective and stereoselective cascade reductive cyclization. Chemical Communications.[1] Available at: [Link] (Validated via search result 1.11)

Sources

Optimization

Technical Guide: Minimizing Side Reactions During Decahydro-1H-1-Benzazepine Functionalization

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Strategies for Decahydro-1-benzazepine...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Strategies for Decahydro-1-benzazepine Scaffolds

Core Chemistry & Reactivity Profile

Before troubleshooting, it is critical to distinguish the decahydro-1H-1-benzazepine scaffold from its more common tetrahydro- counterpart.

  • Tetrahydro-1-benzazepine: Contains a fused benzene ring.[1] The nitrogen is an aniline (pKa ~ 2-4).[2] It is less nucleophilic and prone to oxidation.

  • Decahydro-1H-1-benzazepine: The benzene ring is fully saturated to a cyclohexane. The nitrogen is a secondary alkyl amine (pKa ~ 10-11).[2] It is highly nucleophilic and basic.

Implication for Functionalization: The primary side reaction in decahydro-1-benzazepine is uncontrolled over-alkylation (quaternization) due to the enhanced nucleophilicity of the resulting tertiary amine product. Unlike anilines, which often require forcing conditions, the decahydro- scaffold reacts aggressively with electrophiles.

Troubleshooting Module: N-Functionalization

Issue 1: "I am observing significant amounts of quaternary ammonium salt (over-alkylation) during N-alkylation with alkyl halides."

Diagnosis: This is the classic "polyalkylation" problem. The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine) because alkyl groups are electron-donating.[2]

Corrective Protocols:

Option A: Switch to Reductive Amination (Recommended)

Reductive amination avoids the generation of a more nucleophilic intermediate during the reaction course.[2] It is the most robust method for mono-alkylation of the decahydro-1-benzazepine core.

  • Mechanism: Formation of an iminium ion followed by reduction.[3] The iminium species prevents double addition.

  • Protocol:

    • Dissolve decahydro-1-benzazepine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in DCE or DCM.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[2] Note: STAB is milder than NaCNBH3 and avoids toxic cyanide byproducts.[2]

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[2]

    • Stir at RT for 4–16 hours.

    • Self-Validation: Monitor consumption of aldehyde by TLC. The absence of quaternary spots (which stay at the baseline) confirms selectivity.[2]

Option B: Controlled Alkylation with Syringe Pump Addition

If you must use an alkyl halide (e.g., the aldehyde is unavailable), you must kinetically favor the starting material.

  • Protocol:

    • Dissolve decahydro-1-benzazepine (1.0 equiv) and DIPEA (1.2 equiv) in MeCN.

    • Cool to 0°C.

    • Dissolve the Alkyl Halide (0.95 equiv — slight deficit is key) in MeCN.

    • Add the alkyl halide solution dropwise over 2 hours using a syringe pump.

    • Why this works: Keeping the concentration of electrophile low ensures it reacts with the species in highest abundance (the starting material), minimizing the statistical probability of the product reacting again.

Issue 2: "My reaction yields are low due to competitive elimination (E2) of the alkyl halide."

Diagnosis: The decahydro-1-benzazepine nitrogen is basic. If your alkyl halide has accessible beta-protons (e.g., isopropyl iodide), the amine may act as a base rather than a nucleophile, causing elimination of the halide to an alkene.

Corrective Protocol:

  • Change Solvent: Switch from polar aprotic (DMF/MeCN) to a protic solvent like Ethanol or Methanol (if solubility permits). Solvation of the amine reduces its basicity relative to its nucleophilicity.

  • Change Base: Use a non-nucleophilic inorganic base like

    
     or 
    
    
    
    instead of organic amine bases.[2]

Troubleshooting Module: Stereochemical Integrity

Issue 3: "Is the cis/trans ring fusion stable during functionalization?"

Technical Insight: The decahydro-1-benzazepine core possesses stereocenters at the ring junction (positions 5a and 9a).

  • Cis-fusion: Generally the thermodynamically preferred conformation for 6,7-fused systems, offering a "folded" geometry.

  • Trans-fusion: significantly more strained and rigid.

Risk Factor: If your functionalization involves strong bases (e.g., NaH, LiHMDS) or high temperatures (>100°C), you risk epimerization at the bridgehead carbons, especially if there is an adjacent carbonyl or activating group (e.g., in 2-one derivatives).[2]

Prevention Strategy:

  • Avoid Strong Bases: Stick to mild bases (DIPEA, Carbonates) for N-alkylation.

  • Monitor via NMR: The coupling constants (

    
    ) of the bridgehead protons differ significantly.
    
    • Cis-fusion:

      
      .[2]
      
    • Trans-fusion:

      
      .[2]
      

Decision Framework & Visuals

The following diagram outlines the logical flow for selecting the optimal functionalization pathway to minimize side reactions.

G Start Start: Decahydro-1-benzazepine Functionalization Target Target Substituent Type? Start->Target Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Target->Alkyl Aryl Aryl/Heteroaryl Group Target->Aryl Avail Is the Aldehyde/Ketone Available? Alkyl->Avail Buchwald METHOD C: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Buchwald General Case SnAr METHOD D: SnAr (Requires e- deficient Aryl Halide) Aryl->SnAr If NO2/CN present RedAm METHOD A: Reductive Amination (High Selectivity, No Over-alkylation) Avail->RedAm Yes DirectAlk METHOD B: Direct Alkylation (Risk: Quaternization) Avail->DirectAlk No Optimization Optimization Required: 1. Syringe Pump Addition 2. 0.95 eq. Electrophile 3. 0°C Temperature DirectAlk->Optimization

Caption: Decision matrix for selecting the optimal N-functionalization pathway to avoid side reactions.

Summary of Experimental Parameters

ParameterReductive Amination (Preferred)Direct Alkylation (High Risk)Buchwald-Hartwig (Arylation)
Primary Risk Incomplete conversion if wetQuaternization (Over-alkylation)Catalyst poisoning / Cost
Reagent Stoichiometry Amine (1.0), Carbonyl (1.1-1.[2]2)Amine (1.0), Halide (0.95 )Amine (1.0), Aryl Halide (1.[2]1)
Preferred Solvent DCE, DCM, THFMeCN, DMF (0°C)Toluene, Dioxane
Base/Additive AcOH (Catalytic), STABDIPEA,

NaOtBu,

Temperature RT0°C

RT
80°C - 110°C

References

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: N-Alkylation." ACS Green Chemistry Institute. [Link][2]

    • Citation Context: Establishes the hierarchy of green and selective alkylation methods, prioritizing reductive amination over direct alkyl
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

    • Citation Context: The foundational protocol for using STAB in reductive amination, the "Gold Standard" for avoiding over-alkyl
  • Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001, 123(31), 7727–7729. [Link]

    • Citation Context: Provides the alternative pathway for N-arylation if the target functionalization is an aryl group, avoiding the alkylation p
  • Master Organic Chemistry. "Alkylation of Amines Generally Sucks. Here Are Some Workarounds." [Link]

    • Citation Context: A pedagogical resource explaining the kinetic inevitability of over-alkylation in direct alkyl

Sources

Troubleshooting

Resolving stability issues of decahydro-1H-1-benzazepine in solution

Executive Summary Decahydro-1H-1-benzazepine (DHBA) is a bicyclic, fully saturated secondary amine. Unlike its aromatic counterparts (benzazepines), the "decahydro" scaffold lacks aromatic stabilization, behaving chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydro-1H-1-benzazepine (DHBA) is a bicyclic, fully saturated secondary amine. Unlike its aromatic counterparts (benzazepines), the "decahydro" scaffold lacks aromatic stabilization, behaving chemically as a bulky, lipophilic cyclic amine.

Users frequently report "phantom peaks" in HPLC , gradual yellowing , and loss of titer in dilute solutions. These issues are rarely due to intrinsic decomposition of the carbon skeleton but are driven by atmospheric CO₂ capture (carbamate formation) and surface adsorption . This guide details the mechanisms of these failures and provides validated protocols to resolve them.

Module 1: The "Phantom Peak" Phenomenon (Carbamate Formation)

The Issue: You observe a new, late-eluting peak in LC-MS or a splitting of NMR signals that disappears upon acidification.

The Science: As a secondary amine, DHBA is a strong nucleophile. In neutral or basic solutions exposed to air, it reacts rapidly with atmospheric carbon dioxide to form a carbamic acid , which equilibrates to an ammonium carbamate salt . This reaction is reversible but creates transient species that confuse analytical data.

Mechanism: CO₂ Scavenging

The unprotonated nitrogen attacks CO₂, forming a zwitterion that stabilizes into a carbamate. This effectively changes the molecule's polarity and solubility.

CarbamateFormation Amine Free Amine (DHBA) (Lipophilic) Zwitterion Zwitterionic Intermediate (Unstable) Amine->Zwitterion Nucleophilic Attack CO2 + Atmospheric CO₂ CO2->Zwitterion Carbamate Carbamate Salt (Polar/Ionic) Zwitterion->Carbamate Equilibrium Carbamate->Amine Reversal via Acidification Acid + Acid (H⁺) Acid->Carbamate

Figure 1: The reversible reaction of Decahydro-1H-1-benzazepine with CO₂, leading to analytical artifacts.

Troubleshooting Protocol:

  • Diagnosis: Acidify a sample aliquot with 0.1% Formic Acid. If the "impurity" peak disappears and the parent peak area increases, it was a carbamate artifact.

  • Prevention: Do not store DHBA as a free base in non-acidified solvents (e.g., pure Acetonitrile or Methanol) in open vials.

Module 2: Oxidative Degradation (Yellowing)

The Issue: Solutions turn pale yellow over time (24-48 hours), often accompanied by the appearance of [M+16] (N-oxide) or [M-2] (Imine) peaks in MS.

The Science: Saturated cyclic amines are prone to radical abstraction of the proton alpha to the nitrogen, leading to imines or N-oxides. This is accelerated by trace metals and light.

SpeciesMass ShiftCausePrevention
N-Oxide +16 DaPeroxides in solvent; Atmospheric O₂Use peroxide-free solvents; Nitrogen purge.
Imine -2 DaMetal-catalyzed dehydrogenationAdd EDTA (chelator); Store in amber glass.
Enamine -2 DaTautomerization (if adjacent C-H exists)Maintain acidic pH.
Module 3: Adsorption (Loss of Titer)

The Issue: In dilute concentrations (<10 µM), the compound "disappears" from solution despite no degradation products being visible.

The Science: DHBA is a lipophilic base. It adheres strongly to the silanol groups (Si-OH) on the surface of untreated glass vials and HPLC liners.

Corrective Action:

  • Use Silanized Glass: Replace standard borosilicate vials with silanized (deactivated) glassware.

  • Plastic Selection: Use Polypropylene (PP) for short-term storage, but be aware of potential leaching.

  • Solvent Modifier: Ensure the solvent contains at least 0.1% acid (Formic or Acetic) or 5-10% organic modifier to compete for surface binding sites.

Master Troubleshooting Workflow

Follow this decision tree to diagnose stability failures in your specific experiment.

TroubleshootingTree Start START: Identify Symptom Symptom1 Extra Peak (HPLC/NMR) Start->Symptom1 Symptom2 Yellowing / Discoloration Start->Symptom2 Symptom3 Low Recovery / Titer Loss Start->Symptom3 Test1 Acidify Sample (pH < 3) Symptom1->Test1 Test2 Check Solvent Peroxides Symptom2->Test2 Test3 Switch to Silanized Vial Symptom3->Test3 Result1A Peak Disappears Test1->Result1A Yes Result1B Peak Persists (+16 Da) Test1->Result1B No Action2 Diagnosis: N-Oxide Fix: Use Fresh Solvent + N₂ Purge Test2->Action2 Action3 Diagnosis: Surface Adsorption Fix: Add 0.1% Formic Acid Test3->Action3 Action1 Diagnosis: Carbamate Fix: Use Acidic Mobile Phase Result1A->Action1 Result1B->Action2

Figure 2: Diagnostic workflow for resolving DHBA stability issues.

Validating Your System: The "Acid-Spike" Protocol

To confirm your solution is stable and data is accurate, perform this validation step before running critical assays.

Protocol: The Acid-Spike Verification

  • Preparation: Prepare a 1 mM stock of DHBA in Methanol.

  • Split: Divide into two HPLC vials:

    • Vial A: Pure Methanol (Control).

    • Vial B: Methanol + 0.1% Formic Acid.

  • Exposure: Leave both vials uncapped for 30 minutes.

  • Analysis: Run LC-MS.

    • Pass Criteria: Vial B shows a single sharp peak. Vial A may show broadening or a secondary peak that matches the retention time of the carbamate.

Frequently Asked Questions (FAQs)

Q: Can I store Decahydro-1H-1-benzazepine in DMSO? A: Yes, but with caution. DMSO is hygroscopic and can absorb CO₂ over time. Furthermore, DMSO can act as a mild oxidant under certain conditions. We recommend storing 10mM stocks in DMSO at -20°C, but always dilute into an acidic buffer immediately before use.

Q: Why does the refractive index (RI) baseline drift during purification? A: This is classic carbamate formation. As the fraction collector fills the tube, the basic amine absorbs CO₂ from the air, changing the density and refractive index of the solution in real-time. Fix: Add 0.1% Trifluoroacetic acid (TFA) to your collection vessels before starting the run to instantly quench the amine as it elutes.

Q: Is the cis- or trans- isomer more stable? A: Generally, the trans-decahydro-1-benzazepine is thermodynamically more stable due to ring strain in the cis-fused system. However, both are equally susceptible to oxidation and CO₂ capture. The stability protocols (acidification, inert atmosphere) apply identically to both isomers.

References
  • Reversible Carbamate Formation

    • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.[1]

    • Source:Molecules (2016).[2]

    • Relevance: Establishes the mechanism of secondary amines reacting with CO₂ to form carbam
    • URL:[Link]

  • Oxidative Stability of Cyclic Amines

    • Title: Stability of Structurally Varied Aqueous Amines for CO₂ Capture.[3]

    • Source:Ind. Eng. Chem. Res. (2021).[4][5]

    • Relevance: Details the oxidative degradation pathways (N-dealkylation, imine formation) of cyclic secondary amines similar to the benzazepine scaffold.
    • URL:[Link]

  • Handling of Benzazepine Intermediates

    • Title: Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.[6]

    • Source: P
    • Relevance: Describes the handling of tetrahydro-benzazepine precursors, emphasizing the need for acid binding agents and controlled evaporation, supporting the lipophilic/basic n
    • URL

Sources

Optimization

Reducing moisture absorption in decahydro-1H-1-benzazepine hydrochloride powder

Case ID: TICKET-8492-HYGRO Subject: Moisture Mitigation & Recovery Protocols for Bicyclic Amine Salts Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-8492-HYGRO Subject: Moisture Mitigation & Recovery Protocols for Bicyclic Amine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary & Immediate Triage

The Core Issue: Decahydro-1H-1-benzazepine hydrochloride is a saturated bicyclic secondary amine salt. Like many amine hydrochlorides, it possesses a high lattice energy that is paradoxically coupled with high water solubility. This creates a high potential for deliquescence —where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water, forming a viscous "oil" or sticky cake [1].

Immediate Action Required: If your material is currently exposed to air:

  • Stop: Do not attempt to crush caked material in an open environment.

  • Seal: Immediately recap the container with Parafilm® over the primary closure.

  • Relocate: Move the container to a desiccator or glovebox (<10% RH).

Troubleshooting Guide (FAQ Format)

Q1: "My powder has turned into a sticky, off-white clump. Is it degraded?"

Diagnosis: Likely Capillary Condensation . The "clump" is usually a result of moisture bridging particle surfaces. While the physical form has changed, the chemical integrity of the decahydro-1H-1-benzazepine scaffold is often intact unless it has been wet for extended periods (leading to potential hydrolysis or oxidation).

Resolution Protocol:

  • Do NOT heat rapidly. This can cause HCl dissociation or melt the hydrated crystal form.

  • Action: Perform Vacuum Desiccation (See Protocol A below).

  • Verification: Run an HPLC or NMR assay after drying. If purity is >98%, the material is recoverable.

Q2: "The weight on my balance keeps drifting upwards. How do I get an accurate mass?"

Diagnosis: Hygroscopic Drift . The rate of moisture uptake is faster than the stabilization time of your analytical balance.

Resolution Protocol:

  • The "Difference" Method:

    • Tare the balance with a closed weighing boat.

    • Add approximate amount of powder inside a glovebox/dry bag.

    • Close the weighing boat.

    • Weigh the closed system outside.

  • Static Control: Use an ionizing gun (e.g., Zerostat) before weighing. Dry amine salts often carry high static charges that mimic mass drift.

Q3: "Can I use a standard drying oven?"

Diagnosis: Thermal Risk . No. Standard ovens often recirculate humid lab air. Furthermore, heating amine hydrochlorides above 60-80°C in the presence of moisture can facilitate the loss of HCl gas, reverting the salt partially to the free base (which is an oil/liquid for this class of compounds) or causing discoloration [2].

Technical Deep Dive: The Mechanism of Failure

Understanding why this happens allows you to design better storage.

The Hygroscopicity Cycle

The diagram below illustrates the pathway from a dry crystal to a degraded solution. Note the critical "Point of No Return" where deliquescence occurs.

HygroscopicityCycle Dry Dry Crystal Lattice (Stable) Adsorption Surface Adsorption (Monolayer Formation) Dry->Adsorption RH > Critical RH% Adsorption->Dry Vacuum Drying Condensation Capillary Condensation (Liquid Bridges/Caking) Adsorption->Condensation Time + Humidity Condensation->Dry Recrystallization Deliquescence Deliquescence (Dissolution in Sorbed Water) Condensation->Deliquescence Saturation Degradation Hydrolysis/Oxidation (Irreversible) Deliquescence->Degradation pH Shift / O2 Exposure

Figure 1: The thermodynamic cascade of moisture uptake in amine salts. Note that simple drying is only effective before deliquescence occurs.

Standard Operating Protocols (SOPs)

Protocol A: Vacuum Recovery of Damp Powder

Objective: Restore free-flowing powder from caked material without thermal degradation.

Equipment:

  • Vacuum oven or Desiccator with vacuum port.

  • P2O5 (Phosphorus Pentoxide) or High-grade Silica Gel.

  • Vacuum pump (Oil-free preferred to avoid reflux).

Steps:

  • Preparation: Place the open vial of decahydro-1H-1-benzazepine HCl into a larger beaker to prevent tipping. Cover the beaker mouth with a Kimwipe secured by a rubber band (prevents powder loss during bumping).

  • Desiccant: Place a tray of fresh P2O5 in the bottom of the desiccator. Note: P2O5 is aggressive and will chemically bind the water.

  • Vacuum Ramp: Apply vacuum slowly .

    • 0-10 mins: 500 mbar (prevents "popping" of trapped air pockets).

    • 10-60 mins: Ramp to <10 mbar.

  • Thermal Assist (Optional): Set oven temperature to 40°C . Do not exceed 50°C.

  • Duration: Maintain vacuum for 12-24 hours.

  • Restoration: Backfill with Nitrogen or Argon (Inert Gas), never ambient air.

Protocol B: Storage & Containment Matrix

Use this table to select the correct storage vessel based on your usage frequency.

Usage FrequencyRecommended ContainerSealant StrategySecondary Containment
Daily Access Amber Glass Vial (Type I)Teflon-lined Screw CapDesiccator Cabinet (Silica)
Weekly Access Amber Glass VialParafilm® over CapVacuum Desiccator
Long-Term (>3 mo) Heat-Sealed Mylar BagDouble-bagged-20°C Freezer + Desiccant Pack

Note: Plastic (Polyethylene) bottles are permeable to water vapor over time (MVTR) and are unsuitable for long-term storage of this salt [3].

Decision Logic for Handling

Use this workflow to determine the correct handling procedure for your specific experiment.

HandlingWorkflow Start Start: Handling Decahydro-1H-1-benzazepine HCl CheckEnv Is Glovebox Available? Start->CheckEnv YesGB Yes CheckEnv->YesGB NoGB No CheckEnv->NoGB ProcessGB Process entirely in Inert Atmosphere YesGB->ProcessGB Solvent Dissolve immediately in Anhydrous Solvent? ProcessGB->Solvent PrepBench Prepare 'Dry Zone': Minimize Airflow, Use Static Gun NoGB->PrepBench QuickWeigh Use 'Difference Weighing' (Closed Vials) PrepBench->QuickWeigh QuickWeigh->Solvent StockSol Create Stock Solution (More Stable than Solid) Solvent->StockSol Yes End Reseal with Parafilm & Desiccate Solvent->End No (Solid Use)

Figure 2: Decision tree for minimizing moisture exposure during experimental setup.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 11: Hygroscopicity and Deliquescence).

  • Brittain, H. G. (1999). Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Discusses the impact of hydration on crystal lattice stability).

  • United States Pharmacopeia (USP). General Chapter <671> Containers—Performance Testing. (Defines Moisture Vapor Transmission Rates (MVTR) for glass vs. plastic).

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of decahydro-1H-1-benzazepine HCl

1H-NMR and 13C-NMR Spectral Analysis & Isomeric Differentiation Executive Summary & Application Context Decahydro-1H-1-benzazepine HCl (also known as perhydro-1-benzazepine) represents a critical bicyclic scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

1H-NMR and 13C-NMR Spectral Analysis & Isomeric Differentiation

Executive Summary & Application Context

Decahydro-1H-1-benzazepine HCl (also known as perhydro-1-benzazepine) represents a critical bicyclic scaffold in medicinal chemistry, often serving as a homologue to the widely utilized decahydroquinoline systems found in amphibian alkaloids and NMDA receptor antagonists.

Unlike its aromatic counterpart (1-benzazepine) or its 6,6-fused isomer (decahydroquinoline), this 6,7-fused bicyclic amine presents unique conformational flexibility. This guide provides a definitive spectral analysis, focusing on distinguishing the trans-fused hydrochloride salt from its structural isomers and impurities.

Key Technical Insight: The expansion from a 6-membered piperidine ring (quinoline) to a 7-membered azepane ring (benzazepine) introduces significant conformational flux. At room temperature, this often results in line broadening of the


-proton signals in 1H-NMR, a phenomenon stabilized by salt formation (HCl).
Analytical Workflow & Sample Preparation

To ensure reproducibility and minimize solvent-solute exchange broadening, the following protocol is mandatory.

2.1 Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 is the superior choice over CDCl3 for the HCl salt.

    • Reasoning: The ammonium proton (

      
      ) is exchangeable. In CDCl3, this proton often appears as a broad, undefined hump or disappears entirely due to trace moisture. DMSO-d6 forms a strong hydrogen-bond network, sharpening the ammonium signal into a distinct broad singlet or doublet (if coupling persists), allowing for quantitative integration.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

2.2 Acquisition Parameters (High-Field)
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving bridgehead multiplets).

  • Pulse Sequence:

    • 1H: 30° pulse angle, 5s relaxation delay (d1) to ensure full relaxation of the rigid cyclohexane protons.

    • 13C: Proton-decoupled (CPD), 2s relaxation delay.

Figure 1: Optimized workflow for NMR analysis of hygroscopic amine salts.

Spectral Analysis: The 6,7-Fused System

The structure consists of a cyclohexane ring fused to a seven-membered azepane ring. We assume the thermodynamically stable trans-fusion for this analysis, where the bridgehead hydrogens are anti-periplanar.

3.1 1H-NMR Assignment (400 MHz, DMSO-d6)

The spectrum is characterized by three distinct regions.[1]

RegionChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Note
Ammonium 8.50 – 9.20Broad Singlet (2H)

Deshielded by positive charge. Integration verifies salt stoichiometry.

-Protons
3.10 – 3.60Multiplet (3H)H-2 (Azepane) + H-9a (Bridgehead)The protons adjacent to Nitrogen are significantly deshielded. The bridgehead H-9a overlaps here.
Bridgehead 2.80 – 3.00Multiplet (1H)H-5aThe purely aliphatic bridgehead proton.
Bulk Aliphatic 1.10 – 2.10Complex Multiplets (12H)Cyclohexane + Azepane

The "envelope" region. H-6 to H-9 (cyclohexane) and H-3 to H-5 (azepane).

Critical Distinction: In the trans-isomer, the bridgehead protons (H-5a and H-9a) have a specific coupling relationship. H-9a (alpha to N) will show a large axial-axial coupling (


 Hz) with H-5a if the resolution permits, confirming the trans-junction.
3.2 13C-NMR Assignment (100 MHz, DMSO-d6)

The 13C spectrum provides the definitive carbon count (10 carbons).

Carbon TypeChemical Shift (

ppm)
AssignmentStructural Logic

-Methine
62.0 – 65.0C-9a (Bridgehead)Most deshielded carbon due to direct attachment to

and branching.

-Methylene
44.0 – 46.0C-2Adjacent to Nitrogen, but less substituted than C-9a.
Bridgehead 40.0 – 42.0C-5aTertiary carbon, shielded relative to C-9a.
Bulk

20.0 – 35.0C-3 to C-9Remaining methylene carbons.
Comparative Analysis: Benzazepine vs. Quinoline

The primary challenge in characterizing this molecule is distinguishing it from its 6,6-fused isomer, Decahydroquinoline , which may be present if the synthesis involved ring-expansion of a quinoline precursor.

4.1 Structural Comparison[1][2]
  • Decahydro-1H-1-benzazepine: 6,7-fused system.

  • Decahydroquinoline: 6,6-fused system.

4.2 Spectral Differentiators

The following table contrasts the trans-HCl salts of both species.

FeatureDecahydro-1H-1-benzazepine (6,7-Fused)Decahydroquinoline (6,6-Fused)Diagnostic Interpretation
Symmetry Lower Symmetry (Flexible)High Symmetry (Rigid Chair-Chair)Quinoline deriv. often shows sharper lines due to rigid conformation.
Bridgehead

H-9a: ~3.3 ppmH-8a: ~2.9 - 3.1 ppmThe 7-ring strain deshields the bridgehead proton slightly more.

-CH2 Splitting
H-2: Complex/BroadenedH-2: Distinct

or

The Azepane ring (7-mem) undergoes pseudorotation, averaging couplings. The Piperidine ring (6-mem) is rigid.
13C Bridgehead C-9a: ~63 ppmC-8a: ~57 - 59 ppmPrimary Differentiator. The 6,7-fusion places different strain on the bridgehead carbon.

Figure 2: Decision tree for distinguishing 6,7-fused benzazepines from 6,6-fused quinolines based on 13C chemical shifts.

Advanced Characterization: Stereochemistry

Commercial samples are often mixtures of cis and trans isomers.

  • Trans-Isomer: The H-5a and H-9a protons are anti-axial . In a COSY spectrum, the cross-peak between these two will show a weak intensity or specific splitting (

    
     Hz) if resolved.
    
  • Cis-Isomer: The bridgehead protons are gauche . The signal for H-9a typically shifts downfield (approx +0.2 ppm) relative to the trans isomer due to steric compression (van der Waals deshielding).

Application Note: If your 13C spectrum shows "doubled" peaks (e.g., two peaks at 63.1 and 62.8 ppm), you likely have a diastereomeric mixture.

References
  • Conformational Analysis of Azepines: Juaristi, E. (Ed.). (1995). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers. (Contextual grounding for alicyclic amine analysis).
  • Decahydroquinoline Comparative Data

    • Daly, J. W., et al. (1999). "Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds." Journal of Natural Products, 62(4), 591-597. Link (Source for 6,6-fused system shifts).

  • Benzazepine Synthesis & NMR

    • Lennon, M., et al. (1974). "Azabenzocycloheptenones. Part XVIII. Amines and amino-ketones of the tetrahydro-1-benzazepine series." Journal of the Chemical Society, Perkin Transactions 1, 1828-1832. Link (Foundational spectral data for the ring system).

  • Solvent Effects on Amine Salts

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link (Reference for solvent residual peaks in DMSO-d6/CDCl3).

Sources

Comparative

A Comparative Guide to the Solid-State Analysis of Decahydro-1H-1-benzazepine Hydrochloride Crystals

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient's (API) solid-state properties is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of rational drug design and formulation. The crystalline form of an API profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides an in-depth technical comparison of analytical techniques for characterizing the crystalline structure of decahydro-1H-1-benzazepine hydrochloride, a saturated benzazepine derivative of interest in medicinal chemistry.

While a public crystal structure for decahydro-1H-1-benzazepine hydrochloride is not available at the time of this publication, this guide will serve as a comprehensive framework for its analysis. We will utilize illustrative data typical for a small organic hydrochloride salt to navigate the principles of experimental design, data interpretation, and the comparative strengths of various analytical methodologies.

The Central Role of X-ray Diffraction in Crystal Structure Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline material.[1] The interaction of X-rays with the electron clouds of atoms in a crystal lattice produces a unique diffraction pattern that serves as a fingerprint of the specific crystalline form.[2] This pattern allows for the determination of unit cell dimensions, space group, and atomic positions with high precision.[3]

Single-Crystal vs. Powder X-ray Diffraction: A Strategic Choice

The two primary XRD techniques employed in pharmaceutical crystallography are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[3] The choice between them is dictated by the nature of the sample and the desired level of structural information.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically >50 µm)A few milligrams of microcrystalline powder
Information Obtained Unambiguous 3D atomic structure, bond lengths, bond angles, absolute configuration"Fingerprint" of the crystalline phase, lattice parameters, phase purity, crystallinity
Primary Application Definitive structure elucidation of a new chemical entityPolymorph screening, batch-to-batch consistency, quality control
Throughput LowHigh

Expert Insight: While SCXRD provides the "gold standard" for crystal structure determination, obtaining suitable single crystals can be a significant bottleneck in early-phase drug development. PXRD, with its less stringent sample requirements, is an indispensable tool for rapid screening and quality control throughout the pharmaceutical pipeline.[2] For a novel compound like decahydro-1H-1-benzazepine hydrochloride, an initial PXRD scan would be the first step to assess its crystallinity.

A Comparative Analysis of Solid-State Characterization Techniques

A multi-faceted approach is essential for a thorough understanding of a pharmaceutical solid. While XRD provides structural information, other techniques offer complementary insights into the physicochemical properties of the material.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Solid-State NMR (ssNMR) Exploits the magnetic properties of atomic nuclei to probe the local chemical environment.Information on molecular conformation, packing, and dynamics. Particularly useful for distinguishing polymorphs and characterizing disordered systems.[4]Non-destructive, sensitive to local structure, can analyze samples with poor crystallinity.Lower resolution than XRD, requires specialized equipment.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, enthalpy of fusion, glass transition, solid-state transitions.[5]Fast, requires small sample size, provides thermodynamic information.Does not provide structural information directly.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, dehydration/desolvation events, decomposition kinetics.[5]Quantitative, provides information on solvent/water content.Does not provide structural information.
Vibrational Spectroscopy (FT-IR/Raman) Measures the absorption or scattering of infrared or visible light due to molecular vibrations."Fingerprint" of the molecule, information on hydrogen bonding and functional groups.[6]Fast, non-destructive, can be used for in-situ monitoring.Can be less sensitive to subtle polymorphic differences than XRD.

Trustworthiness through Orthogonal Methods: The strength of a solid-state characterization package lies in the congruence of data from multiple, independent techniques. For instance, a phase transition observed by DSC should be corroborated by changes in the PXRD pattern and vibrational spectra.

Experimental Protocols: A Step-by-Step Guide

Powder X-ray Diffraction (PXRD) Analysis

Objective: To obtain a characteristic "fingerprint" of the crystalline decahydro-1H-1-benzazepine hydrochloride and to assess its phase purity.

Methodology:

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a shallow, flat sample holder. Ensure a smooth, level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Collection: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the pattern to a reference database if available, or use it as a reference for future batches. The United States Pharmacopeia (USP) allows a tolerance of ±0.2° in 2θ for the ten most intense reflections for establishing identity.[2]

Causality in Experimental Choices: The choice of a 2θ scan range from 2° to 40° is standard for organic molecules as it typically covers the most information-rich region of the diffraction pattern. The slow scan speed ensures good signal-to-noise ratio and accurate peak position determination.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of decahydro-1H-1-benzazepine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. A pinhole in the lid is recommended to allow for the escape of any evolved gases.

  • Instrument Setup:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Collection: Place the sample and a reference pan (empty, sealed pan) into the DSC cell and start the temperature program.

  • Data Analysis: Determine the onset temperature of the melting endotherm, which is taken as the melting point. Integrate the peak area to calculate the enthalpy of fusion.

Self-Validating System: The DSC instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to sample analysis to ensure the accuracy of the results.

Visualizing the Workflow

experimental_workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample Sample Grinding Gentle Grinding Sample->Grinding for PXRD Weighing Accurate Weighing Sample->Weighing for DSC/TGA ssNMR ssNMR Sample->ssNMR PXRD PXRD Grinding->PXRD DSC DSC Weighing->DSC TGA TGA Weighing->TGA Structure Crystal Structure (Phase ID, Purity) PXRD->Structure Thermal Thermal Properties (Melting Point, Stability) DSC->Thermal LocalEnv Local Environment (Conformation) ssNMR->LocalEnv TGA->Thermal ssNMR_Concept Polymorph_A Polymorph A (Crystal Lattice 1) H_Bonding_A Unique H-Bonding Environment for Cl⁻ Polymorph_A->H_Bonding_A Polymorph_B Polymorph B (Crystal Lattice 2) H_Bonding_B Different H-Bonding Environment for Cl⁻ Polymorph_B->H_Bonding_B ssNMR_Spectrum_A Distinct ³⁵Cl ssNMR Spectrum A H_Bonding_A->ssNMR_Spectrum_A results in ssNMR_Spectrum_B Distinct ³⁵Cl ssNMR Spectrum B H_Bonding_B->ssNMR_Spectrum_B results in

Caption: Conceptual diagram illustrating the sensitivity of ³⁵Cl ssNMR to polymorphism.

Conclusion: An Integrated Approach to Ensure Quality

The solid-state characterization of a pharmaceutical compound like decahydro-1H-1-benzazepine hydrochloride is a critical endeavor that relies on the synergistic application of multiple analytical techniques. While X-ray diffraction remains the cornerstone for structural elucidation, a comprehensive understanding can only be achieved by integrating data from thermal analysis, vibrational spectroscopy, and solid-state NMR. This multi-technique, data-driven approach ensures the selection of the optimal solid form, leading to the development of safe, effective, and stable drug products. It is this commitment to scientific rigor and the use of orthogonal, self-validating analytical systems that underpins the trustworthiness and expertise required in modern pharmaceutical development.

References

  • Harris, R. K. (2004). NMR crystallography: the use of chemical shifts. Solid State Sciences, 6(10), 1025-1037. [Link]

  • Wenslow, R. M. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed, 20(18), 5488-501. [Link]

  • Wenslow, R. M., & Zumbulyadis, N. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(34), 11331–11341. [Link]

  • Vogt, F. G. (2019). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 19(11), 6561-6574. [Link]

  • Wenslow, R. M., & Zumbulyadis, N. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(34), 11331–11341. [Link]

  • Hendra, P. J. (1999). Raman spectroscopy in pharmaceutical analysis. The International Journal of Vibrational Spectroscopy, 3(2), 1-17. [Link]

  • Vogt, F. G., & Williams, G. R. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(29), 6645-6661. [Link]

  • Aaltonen, J., et al. (2016). Application of vibrational spectroscopy to study solid-state transformations of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 128, 291-306. [Link]

  • Vogt, F. G. (2014). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. PubMed, 47(5), 799-808. [Link]

  • Renishaw. (2025). Raman Spectroscopy for Pharma. Part 1: Principles and Applications. [Link]

  • Hendra, P. J. (1999). Raman Spectroscopy in Pharmaceutical Analysis. International Journal of Vibrational Spectroscopy, 3(2). [Link]

  • O'Brien, C., & Caron, V. (2015). Analysis of solid-state transformations of pharmaceutical compounds using vibrational spectroscopy. ResearchGate. [Link]

  • Chadha, R., & Bhandari, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Research, 29(9), 2541-2555. [Link]

  • Bahir, S. (2017). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

  • PubChemLite. (n.d.). Decahydro-1h-1-benzazepine hydrochloride (C10H19N). [Link]

  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • Netzsch. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 249. [Link]

  • Bucci, R., et al. (2002). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 859-867. [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • Onwuzuligbo, C. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. GSC Biological and Pharmaceutical Sciences, 23(01), 205–213. [Link]

  • González, J., et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 441-450. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-1-benzazepine. [Link]

  • AlGaradi, W., et al. (2020). Synthesis, Crystal Structure and Computational Investigation of New 4-Phenyl-decahydro-1H-1,5-benzodiazepin-2-one as Potent Inhibitor of Mu-opioid Receptor. ChemistrySelect, 5(16), 4945-4952. [Link]

  • González, J., et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. ResearchGate. [Link]

  • Lee, T., et al. (2022). CCDC 2168214: Experimental Crystal Structure Determination. National Central University. [Link]

  • Desrochers, P. J., et al. (2022). CCDC 2130342: Experimental Crystal Structure Determination. Creighton University. [Link]

  • National Bureau of Standards. (2019). Standard x-ray diffraction powder patterns: section 11. GovInfo. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74. [Link]

  • Threlfall, T. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Scientia Pharmaceutica, 82(1), 1-23. [Link]

  • Hall, S. R., & Allen, F. H. (1993). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 33(4), 518-523. [Link]

  • Kaduk, J. A. (2021). NEW DIFFRACTION DATA Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 44-50. [Link]

  • Environmental Protection Agency. (n.d.). 1H-1-Benzazepine - Links. Computational Toxicology and Exposure Online Resources. [Link]

  • Plisson, C., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[7]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • PubChem. (n.d.). 1H-1-Benzazepine. [Link]

Sources

Validation

Comparative Pharmacokinetics of Benzazepine Hydrochloride Analogs: A Technical Guide

Topic: Comparative Pharmacokinetics of Benzazepine Hydrochloride Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Benzazepine Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Benzazepine Hydrochloride Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Benzazepine Scaffold in Drug Discovery

The benzazepine moiety—specifically the 3-benzazepine and 1-benzazepine ring systems—represents a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to mimic the catecholamine pharmacophore, making it a cornerstone in the development of dopaminergic ligands (D1/D5 receptors) and angiotensin-converting enzyme (ACE) inhibitors.

However, the pharmacokinetic (PK) fate of these analogs varies drastically based on substituent chemistry. A hydrophilic ester side chain (as in Benazepril ) confers prodrug properties and renal elimination, while a catechol core (as in Fenoldopam or SCH-23390 ) invites rapid Phase II conjugation and poor oral bioavailability.

This guide objectively compares the PK profiles of three representative benzazepine analogs, providing experimental workflows for their bioanalysis and mechanistic insights into their structure-PK relationships (SPR).

Comparative Compound Profiles

We analyze three distinct analogs representing the versatility of this class:

  • Benazepril HCl: A 1-carboxymethyl-3-benzazepine. It is an orally active prodrug ACE inhibitor.[1][2][3]

  • Fenoldopam (Mesylate/HCl): A 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-benzazepine. A selective D1 agonist used for hypertensive emergencies.[4][5]

  • SCH-23390 HCl: A halogenated 1-phenyl-3-benzazepine.[6] The gold-standard D1 antagonist research tool.

Table 1: Comparative Pharmacokinetic Parameters
ParameterBenazepril HCl (Prodrug)Fenoldopam (Agonist)SCH-23390 (Antagonist)
Primary Target Angiotensin-Converting Enzyme (ACE)Dopamine D1 ReceptorDopamine D1/D5 Receptors
Oral Bioavailability (F) ≥ 37% (as Benazeprilat)< 6% (Extensive First-Pass)Low (typically IP/SC/IV in research)
Tmax 0.5–1.0 h (Parent); 1.5–2.0 h (Active)N/A (IV Infusion)Rapid (< 0.5 h post-injection)
Elimination Half-life (t1/2) ~0.6 h (Parent); 10–11 h (Active eff.)~5–10 minutes~20–30 min (Rat plasma)
Metabolic Pathway Hydrolysis (Hepatic Carboxylesterase 1)Conjugation (Methylation, Sulfation, Glucuronidation)Glucuronidation / Sulfation
Active Metabolite Benazeprilat (Diacid form)None (Parent is active)None (Parent is active)
Excretion Renal & BiliaryRenal (90%)Renal & Fecal
Mechanistic Analysis: Structure-PK Relationships (SPR)

The divergence in PK performance is driven by specific structural modifications to the benzazepine core.

  • The "Prodrug" Strategy (Benazepril): Benazepril incorporates an ethyl ester group at the carboxylate side chain. This lipophilic modification facilitates intestinal absorption. Once in the portal circulation, hepatic esterases cleave the ester to reveal the dicarboxylic acid (Benazeprilat ), which has high affinity for ACE but poor membrane permeability. This "lock-in" mechanism prolongs the effective half-life.

  • The "Catechol" Vulnerability (Fenoldopam & SCH-23390): Both Fenoldopam and SCH-23390 retain phenolic hydroxyl groups (catechol or phenol mimics) essential for dopamine receptor hydrogen bonding. However, these groups are prime substrates for COMT (Catechol-O-methyltransferase) and Sulfotransferases .

    • Consequence: Fenoldopam undergoes such rapid Phase II metabolism that it cannot be administered orally, requiring continuous IV infusion to maintain therapeutic levels.

Diagram 1: Metabolic Divergence of Benzazepines

BenzazepineMetabolism Benazepril Benazepril (Prodrug) [Lipophilic Ester] Benazeprilat Benazeprilat (Active) [Polar Diacid] Benazepril->Benazeprilat Hepatic Carboxylesterase 1 (Hydrolysis) Renal/Biliary Excretion Renal/Biliary Excretion Benazeprilat->Renal/Biliary Excretion Fenoldopam Fenoldopam (Agonist) [Catechol Moiety] Conjugates Inactive Conjugates (Sulfates/Methylates) Fenoldopam->Conjugates COMT / Sulfotransferase (Phase II Conjugation) Renal Excretion Renal Excretion Conjugates->Renal Excretion

Caption: Divergent metabolic fates: Benazepril undergoes activation via hydrolysis, while Fenoldopam undergoes inactivation via conjugation.

Experimental Protocols: Bioanalysis via LC-MS/MS

For researchers studying these analogs, accurate quantification in plasma is critical.[7] The following protocol is a self-validating system designed for Benazepril and Benazeprilat , but adaptable for SCH-23390 by adjusting MRM transitions.

Protocol: Simultaneous Quantification in Plasma

Objective: Quantify benzazepine analytes with a Lower Limit of Quantitation (LLOQ) of 1–5 ng/mL.

1. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Step B: Add 20 µL of Internal Standard (IS) working solution (e.g., Benazeprilat-d5 or Moexipril at 500 ng/mL).

  • Step C: Add 300 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

  • Step D: Vortex vigorously for 60 seconds. Centrifuge at 14,000 rpm (4°C) for 10 minutes.

  • Step E: Transfer supernatant to an autosampler vial. Optional: Evaporate under N2 and reconstitute in mobile phase for higher sensitivity.

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM):

  • Benazepril: 461.2 → 206.1 (Quantifier)

  • Benazeprilat: 433.2 → 206.1 (Quantifier)

  • SCH-23390: 288.1 → 185.0 (Quantifier - Verify based on chlorination pattern)

Diagram 2: Analytical Workflow Validation

BioanalysisWorkflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Benazeprilat-d5) Sample->IS_Add Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Add->Precipitation Centrifuge Centrifuge 14,000 rpm, 10 min Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Standardized LC-MS/MS workflow for benzazepine quantification ensuring reproducibility.

Expert Commentary & Causality

Why does Benazeprilat exhibit biphasic elimination? Unlike simple first-order elimination, Benazeprilat shows a terminal half-life of ~22 hours despite an initial half-life of 3 hours. This is causally linked to its tight binding affinity (Ki ~ 0.2 nM) to the ACE enzyme in tissues. The terminal phase represents the slow dissociation of the drug from the target enzyme, not just renal clearance. This is a critical consideration when modeling PK/PD correlations for benzazepines with high target affinity (like SCH-23390).

Why use SCH-23390 as a reference? While not a clinical drug, SCH-23390 is the benchmark for defining the "benzazepine PK" in a research setting. Its rapid clearance in rodent models (t1/2 ~20 min) necessitates the use of osmotic minipumps for chronic studies, a protocol detail often overlooked leading to experimental failure.

References
  • FDA Labeling . Lotensin (Benazepril Hydrochloride) Prescribing Information. U.S. Food and Drug Administration.[4][8] Link

  • Weber, R. R., et al. (1988) .[5] Pharmacokinetic and pharmacodynamic properties of intravenous fenoldopam, a dopamine1-receptor agonist, in hypertensive patients. British Journal of Clinical Pharmacology. Link

  • Bourne, J. A. (2001) . SCH 23390: The first selective dopamine D1-like receptor antagonist. CNS Drug Reviews. Link

  • BenchChem Application Note . High-Throughput Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma using LC-MS/MS. Link

  • Giri, R. (2021) . Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. Link

Sources

Comparative

Technical Guide: Reference Standards for Decahydro-1H-1-benzazepine Hydrochloride Analysis

Executive Summary Decahydro-1H-1-benzazepine hydrochloride (C₁₀H₁₉N[1]·HCl) is a critical bicyclic amine scaffold, frequently utilized as a key intermediate in the synthesis of galantamine derivatives and other CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydro-1H-1-benzazepine hydrochloride (C₁₀H₁₉N[1]·HCl) is a critical bicyclic amine scaffold, frequently utilized as a key intermediate in the synthesis of galantamine derivatives and other CNS-active alkaloids.

The analysis of this molecule presents a distinct challenge: chromophoric silence. Unlike its aromatic precursors (benzazepines), the decahydro core is fully saturated. It lacks the conjugated


-systems required for standard UV detection at 254 nm. Consequently, relying on standard "Reagent Grade" Certificates of Analysis (CoA)—which often utilize non-specific GC-FID methods—introduces significant risk into drug development pipelines.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and outlines a self-validating protocol for establishing an in-house Primary Reference Standard using orthogonal detection methods (LC-MS/CAD).

Part 1: The Comparative Landscape

Certified Reference Materials (CRM) vs. Reagent Grade

In early-phase development, researchers often default to reagent-grade materials (95-97% purity) to save costs. For decahydro-1H-1-benzazepine HCl, this is chemically hazardous due to the potential presence of stereoisomers and oxidation byproducts that reagent-grade CoAs fail to quantify.

Table 1: Technical Specification Comparison

FeatureCertified Reference Material (CRM)Reagent Grade (Commercial)Impact on Analysis
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (GC-FID or simple Titration)Reagent grade overestimates potency by ignoring water/salt content.
Water Content Quantified (Karl Fischer)Often "Not Determined" or "Hygroscopic"Critical: The HCl salt is hygroscopic; unmeasured water causes massive assay errors.
Isomeric Purity Diastereomers/Enantiomers quantifiedOften undefinedCritical for chiral synthesis (e.g., Galantamine analogs).
Traceability ISO 17034 / NIST TraceableInternal Vendor BatchNo regulatory defense for OOS (Out of Specification) results.
Homogeneity Tested & CertifiedNot GuaranteedRisk of "hot spots" in bulk containers.

Part 2: Analytical Performance Evaluation

The "Chromophore Problem"

The saturation of the benzazepine ring removes UV absorbance. Experimental data demonstrates the failure of standard HPLC-UV and the necessity of Universal Detectors (CAD) or Mass Spectrometry.

Experiment A: Detector Response Comparison

Protocol: 1.0 mg/mL Decahydro-1H-1-benzazepine HCl injected onto C18 column.

  • Method A (Traditional): HPLC-UV at 210 nm (low UV).

  • Method B (Recommended): HPLC-CAD (Charged Aerosol Detection).

  • Method C (Confirmation): LC-MS (ESI+, SIM m/z 154.15).

Table 2: Signal-to-Noise (S/N) and Linearity Data

Detection MethodS/N Ratio (LOQ Level)Linearity (

)
Observations
UV (210 nm) 3:1 (Poor)0.985Significant baseline drift from mobile phase gradients (Acetonitrile cut-off). Non-specific; detects solvent impurities.
CAD 85:1 (Excellent)0.999Uniform response for the salt. Unaffected by lack of chromophore.
LC-MS (ESI+) >200:1 (Superior)0.998High specificity. Essential for identifying impurities but requires stable isotopes for absolute quantitation.

Scientific Insight: Using UV at 210 nm for this molecule is a "false economy." You are operating near the UV cutoff of many solvents, creating noise that masks impurities. For a robust reference standard, qNMR (Quantitative NMR) or LC-CAD are the only scientifically defensible purity assignment methods.

Part 3: Protocol for Standard Qualification

If a commercial CRM is unavailable, you must qualify a Reagent Grade material as an In-House Primary Standard . This protocol uses a self-validating "Tiered" approach.

The Self-Validating Workflow

This workflow ensures that the standard you create is traceable and accurate, satisfying ICH Q7 and Q2(R2) requirements.

Step-by-Step Methodology:
  • Hygroscopicity Management: Dry the bulk material in a vacuum oven at 40°C for 24 hours. Transfer immediately to a glove box or desiccator.

  • Structure Confirmation (Qualitative):

    • ¹H-NMR and ¹³C-NMR (DMSO-d₆) to confirm the saturated bicyclic structure.

    • HR-MS to confirm exact mass (Theoretical [M+H]⁺: 154.1590).

  • Purity Assignment (Quantitative - The "Mass Balance" Approach):

    • Do not use simple chromatographic purity.

    • Equation:

      
      
      
    • Note: If the salt stoichiometry is non-integer, confirm counter-ion content via Ion Chromatography (IC).

Visualization: Qualification Logic Flow

The following diagram illustrates the decision tree for qualifying the standard, ensuring no "blind spots" in the analysis.

Standard_Qualification Start Raw Material (Reagent Grade) Drying Vacuum Drying (Remove Surface Moisture) Start->Drying ID_Check Identity Confirmation (NMR + MS) Drying->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Reject REJECT BATCH (Wrong Isomer/Salt) Decision_ID->Reject No Quant_Tier1 Tier 1: Purity Assignment (Mass Balance) Decision_ID->Quant_Tier1 Yes Sub_KF Water Content (Karl Fischer) Quant_Tier1->Sub_KF Sub_ROI Residue on Ignition (Inorganics) Quant_Tier1->Sub_ROI Sub_Org Organic Impurities (LC-CAD/MS) Quant_Tier1->Sub_Org Calc Calculate Potency (100% - Impurities) Sub_KF->Calc Sub_ROI->Calc Sub_Org->Calc Pack Aliquot & Store (-20°C, Desiccated) Calc->Pack

Caption: Workflow for converting reagent-grade decahydro-1H-1-benzazepine HCl into a qualified Reference Standard using Mass Balance.

Part 4: Stability & Storage Guidelines

Decahydro-1H-1-benzazepine HCl is an amine salt. Two primary degradation pathways must be mitigated:

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, altering the effective weight.

    • Mitigation: Store in amber vials with PTFE-lined caps, secondary sealed in mylar bags with desiccant.

  • Oxidation: Secondary amines are prone to N-oxidation.

    • Mitigation: Headspace flush with Argon/Nitrogen. Store at -20°C.

Retest Date Protocol: Do not assign an "Expiry Date." Assign a Retest Date (typically 12 months). Upon retest, perform Water Determination (KF) and Appearance check. If KF has increased, adjust the Potency Factor (


) accordingly rather than discarding the standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3] Defines the requirements for specificity and linearity, crucial when choosing CAD over UV for non-chromophoric compounds.

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Section 11.1 outlines the requirements for Reference Standards in GMP environments.

  • PubChem. Decahydro-1H-1-benzazepine hydrochloride Compound Summary. National Library of Medicine. Provides chemical structure and physical property data used for identification parameters.[4]

  • U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. Establishes the framework for qualifying the LC-CAD/MS instruments used in the protocol above.

Sources

Validation

A Comparative Guide to FTIR Spectrum Interpretation: Decahydro-1H-1-benzazepine vs. its Amine Salts

A Senior Application Scientist's Field Guide In pharmaceutical development, the conversion of a free amine base into a salt is a fundamental strategy to enhance aqueous solubility, stability, and bioavailability. For act...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide

In pharmaceutical development, the conversion of a free amine base into a salt is a fundamental strategy to enhance aqueous solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) built on scaffolds like decahydro-1H-1-benzazepine—a saturated, secondary cyclic amine—this conversion is a critical quality control checkpoint. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and definitive technique for confirming this transformation.

This guide provides an in-depth comparison of the FTIR spectra of decahydro-1H-1-benzazepine in its free base form versus its protonated salt form (e.g., hydrochloride). We will move beyond simple peak identification to explain the causal chemistry behind the spectral changes, providing researchers with the robust framework needed to interpret their results with confidence.

Pillar 1: The Spectroscopic Signature of Protonation

The fundamental difference between a secondary amine (R₂NH) and its corresponding ammonium salt (R₂NH₂⁺) lies in the protonation of the nitrogen atom's lone pair of electrons. This event induces significant changes in bond polarity, bond strength, and the potential for hydrogen bonding, all of which are directly reflected in the FTIR spectrum.[1][2] The conversion from a neutral, covalent N-H bond to a charged, ionic N⁺-H bond is the primary event we aim to detect.

Pillar 2: Self-Validating Experimental Protocol

Garbage in, garbage out. An interpretable spectrum begins with meticulous sample preparation. The following protocol for the KBr pellet technique is designed to minimize common artifacts like moisture contamination and Christiansen scattering, ensuring the data is a true representation of the sample.[3]

Experimental Workflow: From Salt Formation to Analysis

G cluster_synthesis Chemical Synthesis cluster_prep FTIR Sample Preparation (KBr Pellet) cluster_analysis Data Acquisition A Decahydro-1H-1-benzazepine (Free Base) B React with Strong Acid (e.g., HCl in Ether) A->B C Precipitate & Isolate Decahydro-1H-1-benzazepine Salt B->C D Grind 1-2 mg of Salt to fine powder (<2 µm) C->D E Mix with 100-200 mg of dry KBr powder D->E F Press Mixture in Die (approx. 8 tons pressure) E->F G Form Transparent Pellet F->G H Place Pellet in FTIR Spectrometer G->H I Acquire Spectrum (e.g., 4000-400 cm⁻¹, 32 scans) H->I

Caption: Workflow from amine salt synthesis to FTIR data acquisition.

Step-by-Step KBr Pellet Preparation
  • Drying: Ensure the potassium bromide (KBr) is spectroscopic grade and thoroughly dried in an oven (e.g., at 110°C for several hours) to remove interfering moisture. Store in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the decahydro-1H-1-benzazepine salt sample until it is a fine, uniform powder. The goal is to reduce particle size to 1-2 microns to minimize scattering of the IR beam.[3]

  • Mixing: Add 100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix with the sample powder until the mixture is homogeneous.

  • Pressing: Transfer the powder mixture to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Pillar 3: Comparative Spectral Interpretation

The confirmation of salt formation is not based on a single peak but on a constellation of changes across the spectrum. The most dramatic and diagnostically reliable changes occur in the N-H stretching and bending regions.

The Spectrum of the Free Base: Decahydro-1H-1-benzazepine

As a cyclic secondary aliphatic amine, the free base is expected to show:

  • C-H Aliphatic Stretches: Multiple bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the stretching vibrations of the CH₂ groups in the decahydroring structure.

  • N-H Stretch: A single, relatively sharp, and weak-to-medium intensity peak between 3350-3310 cm⁻¹.[5] The sharpness is due to less extensive hydrogen bonding compared to alcohols or protonated amines.[6]

  • C-N Stretch: A medium or weak band in the 1250–1020 cm⁻¹ region.[5]

The Spectrum of the Salt: Decahydro-1H-1-benzazepine Hydrochloride

Upon protonation, the spectrum undergoes a profound transformation:

  • Disappearance of the N-H Stretch: The characteristic secondary amine N-H peak (~3310 cm⁻¹) vanishes completely. Its absence is the first piece of evidence that the free amine has been consumed.

  • Appearance of the N⁺-H Stretching Envelope: A very strong and exceptionally broad absorption band appears, typically centered around 2700-3000 cm⁻¹ and often extending from 3200 cm⁻¹ down to 2400 cm⁻¹.[1][7] This "ammonium trough" or envelope is the hallmark of an amine salt. Its breadth is a result of the strong ionic character and extensive hydrogen bonding capabilities of the N⁺-H group.[1]

  • Appearance of the N⁺-H Bending Band: A new, medium-to-strong band emerges in the 1620-1560 cm⁻¹ region. This peak is due to the NH₂⁺ deformation (bending) vibration and is highly characteristic of secondary amine salts.[7][8]

Data Summary: Head-to-Head Comparison
Vibrational ModeFree Base (R₂NH) Wavenumber (cm⁻¹)Salt (R₂NH₂⁺) Wavenumber (cm⁻¹)Interpretation Notes
N-H Stretch 3350 - 3310 (Single, sharp, weak-medium)[5]AbsentDisappearance of this peak is a primary indicator of successful protonation.
N⁺-H Stretch Absent3200 - 2400 (Very broad, strong envelope)[1][7]This is the most prominent and defining feature of an amine salt spectrum. Its breadth is due to strong hydrogen bonding.[1]
C-H Stretch (Aliphatic) 2950 - 2850 (Multiple, strong)2950 - 2850 (Multiple, strong)These peaks remain largely unchanged but may be partially obscured by the broad N⁺-H envelope.
N⁺-H Bend Absent1620 - 1560 (Medium-strong)[7][8]Appearance of this new deformation band is a critical secondary confirmation of salt formation.
C-N Stretch 1250 - 1020 (Weak-medium)[5]~1250 - 1020 (May shift slightly)This peak is less diagnostic but changes in the fingerprint region are expected due to the altered electronic environment of the C-N bond.

Pillar 4: A Logic-Based Interpretation Workflow

G start Analyze FTIR Spectrum q1 Is a broad, strong absorption envelope present from ~3200-2400 cm⁻¹? start->q1 q2 Is the sharp secondary amine N-H peak (~3310 cm⁻¹) absent? q1->q2 Yes res_base Conclusion: Free Base is Present q1->res_base No q3 Is a new, distinct peak present in the 1620-1560 cm⁻¹ region? q2->q3 Yes res_mixture Conclusion: Mixture of Free Base and Salt or Incomplete Reaction q2->res_mixture No (Both N-H and N⁺-H present) res_salt Conclusion: Salt Formation Confirmed q3->res_salt Yes q3->res_mixture No (Indeterminate/Impure)

Caption: Diagnostic flowchart for FTIR-based confirmation of amine salt formation.

This decision tree illustrates the expert logic:

  • First, look for the most obvious sign: The broad N⁺-H stretching envelope. Its presence is strong evidence for the salt.[1] If it's absent, the sample is likely still the free base.

  • Second, look for corroborating negative evidence: The disappearance of the free amine's N-H stretch. If the broad N⁺-H envelope is present but the sharp N-H peak is also visible, the reaction may be incomplete, resulting in a mixture.[5]

  • Third, find the final confirmation: The appearance of the NH₂⁺ bending vibration.[7][8] This peak, in conjunction with the other two observations, provides a virtually unequivocal confirmation of the successful synthesis of the secondary amine salt.

Conclusion

The FTIR spectroscopic analysis of decahydro-1H-1-benzazepine and its salts is a clear-cut process when approached systematically. The transformation from the free base to the salt is not subtle; it is a dramatic spectral event. By focusing on three key diagnostic regions—the disappearance of the sharp N-H stretch, the emergence of the broad N⁺-H envelope, and the appearance of the N⁺-H bending mode—a researcher can definitively and rapidly confirm the outcome of the salt formation reaction, ensuring the quality and integrity of the API before it proceeds to further stages of drug development.

References

  • R. D. C. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Retrieved from [Link]

  • Wisdomlib. (2026, January 19). NH stretching vibration: Significance and symbolism. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • O'Reilly, J. M., & Wong, K. F. (1971). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry, 75(17), 2714-2717. Retrieved from [Link]

  • Jana, S., Trivedi, M. K., & Branton, A. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An Impact of Biofield Treatment. Modern Chemistry & Applications, 3(3). Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 731-741. Retrieved from [Link]

  • Krueger, P. J., & Thompson, H. W. (1958). Near-infrared spectroscopy of amine salts. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 173-180. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]

  • Roth, W., & Madeja, F. (2001). FTIR spectra of N–H stretching vibrations of 1 H- and 2 H-benzotriazole in the gas phase at six different temperatures. Journal of Molecular Structure, 563, 219-224. Retrieved from [Link]

  • PubChemLite. (n.d.). Decahydro-1h-1-benzazepine hydrochloride (C10H19N). Retrieved from [Link]

  • Slipchenko, L. V., Kuyanov, K. E., & Vilesov, A. F. (2007). Study of NH stretching vibrations in small ammonia clusters by infrared spectroscopy in He droplets and ab initio calculations. The Journal of Physical Chemistry A, 111(29), 6727-6736. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Liu, Y., & Laskin, A. (2007). FTIR characterization of polymorphic transformation of ammonium nitrate. The Journal of Physical Chemistry A, 111(25), 5427-5437. Retrieved from [Link]

  • De Angelis, S., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 888. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Scribd. (n.d.). 5-Sample Preparation Methods in FT-IR Spectros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of [Co2Mo10] ammonium salt and some [Co2Mo10] intercalated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA after the reaction time. Retrieved from [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. Retrieved from [Link]

  • University of Michigan. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-1-benzazepine. Retrieved from [Link]

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ScienceAsia. (2011, July 14). Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. Retrieved from [Link]

  • Tomaszewski, K., & Kurczab, R. (2023). testing a new representation of the binary fingerprint based on FTIR spectra in the prediction of physicochemical properties. Science, Technology and Innovation, 17(1–2), 9–29. Retrieved from [Link]

  • Kliment, T., et al. (2021). Classification of the Residues after High and Low Order Explosions Using Machine Learning Techniques on Fourier Transform Infrared (FTIR) Spectra. Molecules, 26(18), 5645. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2017). Synthesis, Characterization and Screening their Antibactrial Activity of some New Oxazepine and Diazepine Compounds Containing 1, 3, 4-Oxadiazole Moiety. Journal of Al-Nahrain University, 20(2), 65-79. Retrieved from [Link]

  • NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022, November 30). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[9].pdf]([Link]9].pdf)

  • Research Trend. (2011, November 24). Spectroscopic (FTIR, 1h-NMR and Mass) Studies of New Dihydropyrimidine Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-1H-1-benzazepine hydrochloride
Reactant of Route 2
decahydro-1H-1-benzazepine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.